molecular formula C16H8F3N3O2 B14749190 YPC-22026

YPC-22026

Cat. No.: B14749190
M. Wt: 331.25 g/mol
InChI Key: VLFRKDUUDBAGQX-UHFFFAOYSA-N
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Description

YPC-22026 is a useful research compound. Its molecular formula is C16H8F3N3O2 and its molecular weight is 331.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H8F3N3O2

Molecular Weight

331.25 g/mol

IUPAC Name

2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H

InChI Key

VLFRKDUUDBAGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C#CC3=CN=CC=C3)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of YPC-22026: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of YPC-22026, a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental basis for this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: Targeting ZNF143-Mediated Transcription

This compound is a metabolically stable derivative of YPC-21661, developed to exhibit improved stability in liver microsomes.[1][2] The core anti-cancer activity of this compound stems from its ability to inhibit the transcriptional activity of ZNF143.[1] ZNF143 is a transcription factor implicated in cancer cell survival and resistance to anti-cancer drugs.[1][2]

The inhibitory action of this compound on ZNF143 leads to the downregulation of key ZNF143 target genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][2] These genes play critical roles in DNA repair, cell cycle progression, and apoptosis inhibition, respectively. By suppressing the expression of these genes, this compound effectively induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.[1] Furthermore, it has been demonstrated that this compound decreases the binding of ZNF143 to its specific DNA binding site, the STAF binding site.[1]

The following diagram illustrates the signaling pathway affected by this compound:

YPC22026_Mechanism YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 inhibits ZNF143_DNA ZNF143-DNA Binding ZNF143->ZNF143_DNA Target_Genes RAD51, PLK1, Survivin (Target Genes) ZNF143_DNA->Target_Genes activates Cellular_Effects G2/M Arrest & Apoptosis Target_Genes->Cellular_Effects leads to

Figure 1: this compound Signaling Pathway

Quantitative Efficacy Data

The anti-cancer properties of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

In Vitro Activity of this compound
Parameter Value
IC50 for ZNF143 Inhibition9.0 μmol/L[1]
IC50 for Cytotoxicity (HCT116 cells)0.33 μmol/L[1]
IC50 for Cytotoxicity (PC-3 cells)0.66 μmol/L[1]
In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model
Dosage Inhibition Rate (IR) on Day 22
50 mg/kg40.8%[1]
100 mg/kg56.1%[1]

In a PC-3 xenograft model, a 3-day continuous infusion of 75 mg/kg this compound resulted in a significant decrease in the intratumoral expression of ZNF143 target genes.[1]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

Luciferase Reporter Assay for ZNF143 Activity

This assay is designed to quantify the transcriptional activity of ZNF143 in the presence of an inhibitor.

  • Cell Culture and Transfection:

    • Human prostate cancer PC-3 cells are stably transfected with a pGL3-SBSx2-Luc reporter vector, containing tandem repeats of the ZNF143 binding site upstream of a luciferase gene, or a pGL3 control vector.

  • Compound Treatment:

    • Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Cells are incubated for 16 hours under standard cell culture conditions.

  • Luciferase Activity Measurement:

    • Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer according to the manufacturer's protocol. The relative light units (RLUs) are normalized to the total protein concentration of the lysate.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • HCT116 or PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation:

    • Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Mouse Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation:

    • HCT116 or PC-3 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Compound Administration:

    • This compound is administered to the treatment groups at specified doses (e.g., 50 or 100 mg/kg) via a suitable route (e.g., intraperitoneal injection or continuous infusion). The control group receives a vehicle solution.

  • Tumor Measurement and Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint and Analysis:

    • At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated. Tumors may also be processed for further analysis, such as gene expression studies.

The following diagram outlines a general workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification (ZNF143) Reporter_Assay Luciferase Reporter Assay Target_ID->Reporter_Assay Cytotoxicity_Assay MTT Assay (HCT116, PC-3) Reporter_Assay->Cytotoxicity_Assay Mechanism_Studies Western Blot / PCR (RAD51, PLK1, Survivin) Cytotoxicity_Assay->Mechanism_Studies Xenograft_Model Xenograft Model Development (HCT116, PC-3) Mechanism_Studies->Xenograft_Model Promising In Vitro Data Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Tumor Gene Expression) Efficacy_Study->PD_Analysis

Figure 2: Preclinical Evaluation Workflow

Conclusion

This compound demonstrates a clear mechanism of action centered on the inhibition of the ZNF143 transcription factor, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data from both in vitro and in vivo studies support its potential as a promising anti-cancer agent. Further investigation into the clinical translation of these preclinical findings is warranted.

References

YPC-22026: A Potent Inhibitor of the ZNF143 Transcription Factor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the small molecule YPC-22026, a novel inhibitor of the Zinc-finger protein 143 (ZNF143). This compound is a metabolically stable derivative of YPC-21661 and has demonstrated significant anti-cancer activity in preclinical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this compound.

Core Function of this compound: Targeting the ZNF143 Transcription Factor

This compound functions as a potent inhibitor of ZNF143, a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2] ZNF143 plays a crucial role in regulating the expression of genes involved in the cell cycle, DNA repair, and apoptosis.[2][3] By inhibiting the activity of ZNF143, this compound disrupts these essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

The primary mechanism of action of this compound involves the downregulation of ZNF143 target genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][2][4] These genes are critical for DNA repair, mitotic progression, and inhibition of apoptosis, respectively. The suppression of these genes by this compound ultimately contributes to its observed anti-tumor effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of this compound and its parent compound, YPC-21661.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 ValueReference
ZNF143 Luciferase Reporter AssayPC-39.0 µM[2]
Cytotoxicity (MTT Assay)HCT1160.33 µMNot explicitly stated, but inferred from figures in the primary study.
Cytotoxicity (MTT Assay)PC-30.66 µMNot explicitly stated, but inferred from figures in the primary study.

Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model

Treatment GroupDosageTumor Growth InhibitionReference
This compound50 mg/kg40.8%Not explicitly stated, but inferred from figures in the primary study.
This compound100 mg/kg56.1%Not explicitly stated, but inferred from figures in the primary study.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its function.

YPC22026_Signaling_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 DNA DNA (Promoter Regions) ZNF143->DNA binds to RAD51 RAD51 DNA->RAD51 activates PLK1 PLK1 DNA->PLK1 activates Survivin Survivin DNA->Survivin activates DNARepair DNA Repair RAD51->DNARepair CellCycle Cell Cycle Progression (G2/M) PLK1->CellCycle Apoptosis Apoptosis Survivin->Apoptosis TumorGrowth Tumor Growth DNARepair->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Luciferase ZNF143 Luciferase Reporter Assay MTT MTT Cytotoxicity Assay ZNF143_activity ↓ ZNF143 Activity Luciferase->ZNF143_activity qPCR Real-Time PCR Cell_viability ↓ Cell Viability MTT->Cell_viability Western Western Blotting Gene_expression ↓ Target Gene mRNA qPCR->Gene_expression Protein_expression ↓ Target Protein Levels Western->Protein_expression Xenograft HCT116/PC-3 Xenograft in Mice Tumor_volume ↓ Tumor Volume Xenograft->Tumor_volume YPC22026_treatment This compound Treatment YPC22026_treatment->Luciferase YPC22026_treatment->MTT YPC22026_treatment->qPCR YPC22026_treatment->Western YPC22026_treatment->Xenograft

References

YPC-22026: A Technical Guide to a First-in-Class ZNF143 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

YPC-22026 is a novel, small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143), a key regulator of genes involved in cell cycle progression, DNA repair, and apoptosis. Developed as a metabolically stable derivative of the initial hit compound, YPC-21661, this compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its pharmacological data.

Introduction: Targeting the "Undruggable"

Transcription factors have long been considered challenging targets for small molecule therapeutics due to their lack of well-defined binding pockets. However, their critical role in driving cancer progression makes them highly attractive targets. ZNF143, in particular, is overexpressed in various solid tumors and its levels have been correlated with poor clinical outcomes. It functions by binding to the promoters of key genes such as RAD51, Polo-like kinase 1 (PLK1), and Survivin, thereby promoting cell survival and proliferation. The development of this compound represents a significant step forward in targeting this previously "undruggable" class of oncoproteins.

Discovery and Lead Optimization

The journey to this compound began with the identification of N-(5-bromo-2-methoxyphenyl)-3-(pyridine-3-yl) propiolamide (YPC-21661) from an in-house chemical library screen for inhibitors of ZNF143 promoter activity.[1][2] While potent, YPC-21661 exhibited metabolic instability, particularly an unstable amide bond, limiting its in vivo potential.[1]

To address this liability, a lead optimization program was initiated, focusing on replacing the amide bond with a more stable bioisostere. This led to the synthesis of 2-(pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole (this compound), which demonstrated improved metabolic stability in mouse liver microsomes.[1]

Mechanism of Action: Inhibition of ZNF143-Mediated Transcription

This compound exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ZNF143.[1] This leads to the downregulation of key ZNF143 target genes that are critical for cancer cell survival and proliferation.[1][2]

ZNF143 Signaling Pathway

The signaling cascade initiated by ZNF143 and inhibited by this compound is depicted below. ZNF143 binds to the promoter regions of its target genes, including those involved in DNA repair (RAD51), mitotic progression (PLK1), and inhibition of apoptosis (Survivin). By inhibiting ZNF143, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[1]

ZNF143_Pathway YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibits Promoter Target Gene Promoters ZNF143->Promoter Binds to RAD51 RAD51 Promoter->RAD51 PLK1 PLK1 Promoter->PLK1 Survivin Survivin Promoter->Survivin DNARepair DNA Repair RAD51->DNARepair CellCycle G2/M Progression PLK1->CellCycle Apoptosis Inhibition of Apoptosis Survivin->Apoptosis TumorGrowth Tumor Growth and Survival DNARepair->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: ZNF143 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineEndpointIC50 (µmol/L)Reference
ZNF143 Reporter AssayPC-3Inhibition of Luciferase Activity9.0[1]
Cytotoxicity (MTT)HCT116Cell Viability0.33[1]
Cytotoxicity (MTT)PC-3Cell Viability0.66[1]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
Treatment Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Day of MeasurementReference
50IntraperitonealDaily40.822[1]
100IntraperitonealDaily56.122[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound.

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the ability of this compound to inhibit ZNF143-mediated gene transcription.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_assay Luciferase Measurement cluster_analysis Data Analysis start Seed PC-3 cells stably transfected with ZNF143 reporter plasmid treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 16 hours treat->incubate lyse Lyse cells incubate->lyse add_sub Add luciferase substrate lyse->add_sub measure Measure luminescence add_sub->measure analyze Calculate % inhibition and determine IC50 measure->analyze Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inject Subcutaneously inject HCT116 or PC-3 cancer cells into nude mice monitor_growth Monitor tumor growth until palpable (approx. 100-200 mm³) inject->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize administer Administer this compound or vehicle intraperitoneally daily randomize->administer measure Measure tumor volume and body weight regularly administer->measure euthanize Euthanize mice at study endpoint measure->euthanize excise Excise tumors for analysis (e.g., gene expression) euthanize->excise

References

YPC-22026: A Novel Small Molecule Inhibitor of ZNF143 Leading to Down-regulation of Key Oncogenic Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the mechanism and effects of YPC-22026, a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143). ZNF143 is a critical regulator of genes involved in cell cycle progression, DNA repair, and apoptosis, and its overexpression is implicated in various cancers. This compound effectively down-regulates the expression of key ZNF143 target genes, including RAD51, PLK1, and Survivin, leading to tumor growth inhibition. This document provides a comprehensive overview of the preclinical data for this compound, including its impact on ZNF143 activity, quantitative analysis of target gene down-regulation, and in vivo efficacy. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Introduction

Zinc-finger protein 143 (ZNF143), also known as Staf (selenocysteine tRNA gene transcription-activating factor), is a transcription factor that plays a crucial role in the regulation of genes essential for cell proliferation and survival.[1][2] Elevated expression of ZNF143 has been observed in multiple solid tumors, where it drives the transcription of genes involved in the cell cycle, DNA replication, and resistance to anticancer drugs.[1] Consequently, ZNF143 has emerged as a promising therapeutic target for cancer treatment.

This compound is a novel small molecule designed as a metabolically stable inhibitor of ZNF143 activity.[1][3] It is a derivative of YPC-21661, another ZNF143 inhibitor, with improved pharmacokinetic properties.[3][4] This guide provides a detailed account of the mechanism of action of this compound, its efficacy in down-regulating ZNF143 target genes, and the experimental methodologies used to evaluate its activity.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the transcriptional activity of ZNF143. The primary mechanism involves the inhibition of ZNF143 binding to its specific DNA recognition sequences in the promoter regions of its target genes.[1] This disruption of transcription factor-DNA interaction prevents the recruitment of the transcriptional machinery, leading to a subsequent decrease in the mRNA and protein levels of key downstream effectors.

The down-regulation of critical ZNF143 target genes, such as RAD51 (a key protein in homologous recombination DNA repair), PLK1 (a serine/threonine-protein kinase involved in cell cycle control), and Survivin (an inhibitor of apoptosis), collectively contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[1][5]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits activity TargetGenes Target Gene Promoters (RAD51, PLK1, Survivin) ZNF143->TargetGenes Binds to ZNF143_DNA ZNF143-DNA Complex Transcription Transcription ZNF143_DNA->Transcription Initiates TargetGenes->ZNF143_DNA mRNA mRNA (RAD51, PLK1, Survivin) Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins (RAD51, PLK1, Survivin) Translation->Proteins CellCycle Cell Cycle Progression Proteins->CellCycle DNARepair DNA Repair Proteins->DNARepair ApoptosisInhibition Inhibition of Apoptosis Proteins->ApoptosisInhibition

Figure 1. Proposed signaling pathway of this compound action.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrates its ability to inhibit ZNF143 activity, reduce the expression of its target genes, and suppress tumor growth.

Table 1: In Vitro Activity of this compound
AssayCell LineMetricValueReference
ZNF143 Reporter AssayPC-3IC509.0 µmol/L[4]
Cytotoxicity AssayHCT116IC500.33 µmol/L[4]
Cytotoxicity AssayPC-3IC500.66 µmol/L[4]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition Rate (%)Day of MeasurementReference
This compound50 mg/kg40.822[4]
This compound100 mg/kg56.122[4]
Table 3: Down-regulation of ZNF143 Target Gene mRNA in PC-3 Xenograft Tumors by this compound
Target GeneTime After Last Dose (h)Relative mRNA Expression (% of Control)Reference
RAD518~50%[4]
RAD5124~40%[4]
PLK18~60%[4]
PLK124~50%[4]
Survivin8~55%[4]
Survivin24~45%[4]

Note: Values in Table 3 are estimated from the graphical data presented in the reference.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Haibara et al. (2017).[4]

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the transcriptional activity of ZNF143 in the presence of an inhibitor.

cluster_workflow Luciferase Reporter Assay Workflow start Start: PC-3 cells stably transfected with pGL3-SBSx2-Luc vector treatment Treat cells with This compound at indicated concentrations start->treatment incubation Incubate for 16 hours treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis measurement Measure luciferase activity using a luminometer lysis->measurement analysis Analyze data and calculate IC50 values measurement->analysis

Figure 2. Workflow for the Luciferase Reporter Assay.

Protocol:

  • Cell Culture: PC-3 cells stably transfected with the pGL3-SBSx2-Luc reporter vector (containing ZNF143 binding sites) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for 16 hours to allow for changes in reporter gene expression.

  • Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer to release the luciferase enzyme.

  • Luminometry: The cell lysate is transferred to a luminometer plate, and the luciferase substrate is added. The resulting luminescence is measured.

  • Data Analysis: The relative light units (RLUs) are normalized to a control, and the IC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the mRNA levels of ZNF143 target genes.

Protocol:

  • RNA Extraction: Total RNA is isolated from this compound-treated and control cells or tumor tissues using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for RAD51, PLK1, Survivin, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Western Blotting for Target Protein Expression

This technique is employed to detect the protein levels of ZNF143 target genes.

Protocol:

  • Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for RAD51, PLK1, Survivin, and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Mouse Xenograft Model for In Vivo Efficacy

This model is used to assess the anti-tumor activity of this compound in a living organism.

cluster_workflow Mouse Xenograft Model Workflow start Start: Implant HCT116 or PC-3 cancer cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth treatment Administer this compound or vehicle control (e.g., intraperitoneally) tumor_growth->treatment measurement Measure tumor volume and body weight regularly treatment->measurement endpoint Endpoint: Sacrifice mice and excise tumors for analysis measurement->endpoint analysis Analyze tumor growth inhibition and target gene expression in tumors endpoint->analysis

Figure 3. Workflow for the Mouse Xenograft Model.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., HCT116 or PC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) according to a specified dosing schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as qRT-PCR or Western blotting, to assess target gene expression.

Conclusion

This compound is a promising small molecule inhibitor of ZNF143 with demonstrated preclinical efficacy. Its mechanism of action, involving the suppression of key oncogenic target genes, provides a strong rationale for its further development as a cancer therapeutic. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of ZNF143 inhibition as a novel anti-cancer strategy.

References

Unveiling the Anti-Tumor Potential of YPC-22026: A ZNF143 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pre-clinical data on YPC-22026, a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143). This compound is a metabolically stabilized derivative of YPC-21661 and has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ZNF143 in oncology.

Mechanism of Action: Targeting a Key Transcription Factor

This compound exerts its anti-tumor effects by inhibiting the transcriptional activity of ZNF143.[1][2][3] ZNF143 is a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2][3] this compound inhibits the binding of ZNF143 to DNA, leading to the downregulation of its target genes, which are crucial for cell cycle progression and survival.[1][2][3] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Signaling Pathway of this compound

YPC22026_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits DNA ZNF143 Binding Site (DNA) ZNF143->DNA Binds to Transcription Transcription DNA->Transcription Initiates TargetGenes Target Genes (RAD51, PLK1, Survivin) CellCycle Cell Cycle Progression TargetGenes->CellCycle Promotes Transcription->TargetGenes Expresses Apoptosis Apoptosis CellCycle->Apoptosis Leads to G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Inhibited Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model BALB/c Nude Mice Tumor_Implant Subcutaneous Injection of HCT116 Cells Animal_Model->Tumor_Implant Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (50 & 100 mg/kg) or Vehicle Randomization->Treatment Tumor_Measurement Regular Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Calculation Calculate Inhibition Rate (IR) Tumor_Measurement->Efficacy_Calculation YPC_Development YPC21661 YPC-21661 (Lead Compound) Metabolic_Instability Metabolic Instability (Amide Bond) YPC21661->Metabolic_Instability Identified issue Bioisosteric_Replacement Bioisosteric Replacement (Amide to 1,3,4-Oxadiazole) Metabolic_Instability->Bioisosteric_Replacement Led to YPC22026 This compound (Optimized Compound) Bioisosteric_Replacement->YPC22026 Resulted in Improved_Stability Improved Metabolic Stability & Half-life YPC22026->Improved_Stability Exhibits InVivo_Efficacy Enhanced In Vivo Anti-Tumor Activity Improved_Stability->InVivo_Efficacy Enables

References

YPC-22026: A Novel ZNF143 Inhibitor Inducing Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YPC-22026 is a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs. As a metabolically stable derivative of its predecessor YPC-21661, this compound demonstrates significant anti-tumor activity both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, with a particular focus on its effects on apoptosis and the cell cycle. Detailed experimental protocols and quantitative data are presented to support its mechanism of action as a promising therapeutic agent in oncology.

Introduction

Zinc-finger protein 143 (ZNF143) is a critical transcription factor that governs the expression of a suite of genes essential for cell cycle progression, DNA repair, and the inhibition of apoptosis. Elevated expression of ZNF143 has been correlated with poor clinical outcomes in several cancer types, making it a compelling target for novel anticancer therapies. This compound has emerged as a potent and selective inhibitor of ZNF143, offering a new strategy to combat tumor growth by disrupting these fundamental cellular processes. This document details the molecular mechanism of this compound, its impact on cancer cells, and the methodologies used to elucidate its function.

Mechanism of Action: Inhibition of ZNF143

This compound exerts its anticancer effects by directly inhibiting the transcriptional activity of ZNF143. By doing so, it downregulates the expression of key ZNF143 target genes, including:

  • RAD51: A crucial component of the homologous recombination machinery for DNA repair.

  • PLK1 (Polo-like kinase 1): A key regulator of multiple stages of mitosis.

  • Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins.

The suppression of these genes by this compound culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G2/M phase.

YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits TargetGenes Target Genes (RAD51, PLK1, Survivin) ZNF143->TargetGenes Activates Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits CellCycleArrest G2/M Cell Cycle Arrest TargetGenes->CellCycleArrest Promotes Progression

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (μmol/L)
HCT116Colon Carcinoma0.33[1]
PC-3Prostate Carcinoma0.66[1]
Table 2: Inhibition of ZNF143 Activity by this compound
AssayIC50 (μmol/L)
ZNF143 Luciferase Reporter Assay9.0[1]
Table 3: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model
Treatment Group (mg/kg)Inhibition Rate (%) on Day 22
5040.8[1]
10056.1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

HCT116 and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

Luciferase Reporter Gene Assay
  • PC-3 cells were stably transfected with a pGL3-SBSx2-Luc reporter plasmid containing two ZNF143 binding sites or a pGL3 control vector.

  • Transfected cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound.

  • Following a 16-hour incubation, luciferase activity was measured using a luminometer.

cluster_0 Cell Transfection cluster_1 Treatment & Incubation cluster_2 Measurement A PC-3 Cells C Stable Transfection A->C B Reporter Plasmid (pGL3-SBSx2-Luc) B->C D Seed Transfected Cells C->D E Add this compound D->E F Incubate 16 hours E->F G Measure Luciferase Activity F->G

Caption: Luciferase reporter assay workflow.

Cell Viability (MTT) Assay
  • HCT116 and PC-3 cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with a serial dilution of this compound.

  • Following a 72-hour incubation, MTT reagent was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in DMSO.

  • Absorbance was measured at 570 nm using a microplate reader.

Cell Cycle Analysis
  • HCT116 cells were treated with this compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol.

  • Fixed cells were treated with RNase A and stained with propidium iodide.

  • Cell cycle distribution was analyzed by flow cytometry.

A Treat HCT116 cells with this compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Flow Cytometry Analysis C->D

Caption: Cell cycle analysis workflow.

In Vivo Xenograft Model
  • HCT116 cells were subcutaneously implanted into the flank of athymic nude mice.

  • When tumors reached a volume of 100-200 mm³, mice were randomized into control and treatment groups.

  • This compound (50 or 100 mg/kg) or vehicle was administered intraperitoneally daily.

  • Tumor volume and body weight were measured regularly.

  • After 22 days, mice were euthanized, and tumors were excised for further analysis.

Conclusion

This compound is a promising ZNF143 inhibitor with demonstrated preclinical efficacy. Its ability to induce apoptosis and cell cycle arrest in cancer cells by downregulating key survival and proliferation genes highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ZNF143-targeting compounds.

References

An In-Depth Technical Guide to YPC-22026: A Novel ZNF143 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPC-22026 is a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143), a key regulator of cellular processes implicated in cancer progression and drug resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to support further research and development efforts.

Chemical Structure and Properties

This compound, with the chemical name 2-(pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole, was developed as a metabolically stable derivative of its predecessor, YPC-21661.[1] This modification was intended to improve its pharmacokinetic profile, making it more suitable for in vivo applications.[2]

Chemical Structure:

this compound Chemical Structure

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₁₆H₈F₃N₃O[3]
Molecular Weight 331.25 g/mol [3]
CAS Number 1964457-41-7[4]
Solubility Soluble in DMSO[5]

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the transcription factor ZNF143. It inhibits the binding of ZNF143 to its DNA consensus sequence, thereby downregulating the expression of ZNF143-regulated genes.[1] Key target genes include those involved in DNA repair (RAD51), cell cycle progression (PLK1), and apoptosis inhibition (Survivin).[1] The suppression of these critical cellular pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway of this compound Action:

YPC22026_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 inhibits DNA DNA Binding ZNF143->DNA binds to TargetGenes RAD51, PLK1, Survivin (and other target genes) DNA->TargetGenes activates transcription of TumorEffects Anti-Tumor Effects: - G2/M Cell Cycle Arrest - Apoptosis - Tumor Regression TargetGenes->TumorEffects leads to

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated potent inhibitory and cytotoxic activity in various cancer cell lines.

Table 1: In Vitro Activity of this compound

AssayCell LineIC₅₀ ValueSource
ZNF143 Inhibition -9.0 µM[2]
Cytotoxicity HCT116 (Colon Cancer)0.33 µM[2]
PC-3 (Prostate Cancer)0.66 µM[2]

Studies have shown that this compound induces G2/M phase cell cycle arrest in cancer cells.[2]

In Vivo Activity

The efficacy of this compound has been evaluated in mouse xenograft models, demonstrating significant anti-tumor activity.

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

DoseAdministration RouteTumor Growth InhibitionSource
50 mg/kgIntraperitoneal40.8%[2]
100 mg/kgIntraperitoneal56.1%[2]

Treatment with this compound in vivo also resulted in the decreased intratumoral expression of ZNF143 target genes, confirming its mechanism of action in a physiological setting.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Luciferase Reporter Gene Assay for ZNF143 Inhibition

This assay is used to quantify the inhibitory effect of this compound on ZNF143 transcriptional activity.

Experimental Workflow:

Luciferase_Assay_Workflow start Seed PC-3 cells stably transfected with ZNF143 reporter plasmid treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 16 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Calculate IC₅₀ value measure->analyze

Caption: Luciferase reporter assay workflow.

Protocol:

  • Cell Culture: PC-3 cells stably transfected with a luciferase reporter vector containing ZNF143 binding sites are cultured in appropriate media.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: The treated cells are incubated for 16 hours to allow for changes in reporter gene expression.

  • Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer.

  • Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence is measured.

  • Data Analysis: The relative light units are normalized to the vehicle control, and the IC₅₀ value is calculated using a suitable software.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: HCT116 and PC-3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: Cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Animal Xenograft Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.

Conclusion

This compound is a promising ZNF143 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its improved metabolic stability over its predecessor makes it a viable candidate for further preclinical and clinical development. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader field of ZNF143-targeted cancer therapy.

References

YPC-22026: A Novel Small Molecule Inhibitor of ZNF143 with Potential for Overcoming Anticancer Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of anticancer drug resistance remains a formidable challenge in oncology. The transcription factor Zinc-finger protein 143 (ZNF143) has been identified as a key player in promoting cancer cell survival and resistance to chemotherapy. This technical guide details the preclinical evidence for YPC-22026, a novel small molecule inhibitor of ZNF143, and its potential as a therapeutic agent to counteract anticancer drug resistance. This compound, a metabolically stable derivative of YPC-21661, effectively inhibits ZNF143 activity, leading to the downregulation of critical downstream targets involved in DNA repair and cell cycle progression. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of cancer therapeutics.

Introduction: The Challenge of Anticancer Drug Resistance

The efficacy of many anticancer drugs is often limited by the development of resistance, a multifactorial process that allows cancer cells to survive and proliferate despite treatment. One of the key mechanisms contributing to this resistance is the upregulation of DNA repair pathways and the evasion of apoptosis. The transcription factor ZNF143 has been implicated in these processes, making it a promising target for novel anticancer therapies.[1] ZNF143 is known to be involved in the transcriptional regulation of genes essential for cancer cell survival and resistance to DNA-damaging agents.[1][2]

This compound is a novel small molecule designed to inhibit the activity of ZNF143.[1][3] As a metabolically stable derivative of the initial hit compound YPC-21661, this compound demonstrates significant potential for in vivo applications.[1][3] This document serves as an in-depth technical guide to the preclinical evaluation of this compound, with a focus on its role in treating anticancer drug resistance.

Mechanism of Action: Targeting the ZNF143 Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the transcriptional activity of ZNF143.[3] ZNF143 is a transcription factor that binds to the promoters of several genes crucial for cell survival and proliferation, particularly in the context of DNA damage and repair. The primary mechanism of this compound involves the downregulation of ZNF143-regulated genes, including RAD51, Polo-like kinase 1 (PLK1), and Survivin.[1][4]

  • RAD51: A key enzyme in the homologous recombination pathway of DNA repair. Its overexpression is associated with resistance to DNA-damaging agents.

  • PLK1: A serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.

  • Survivin: A member of the inhibitor of apoptosis (IAP) family that is crucial for cell division and preventing apoptosis.

By inhibiting ZNF143, this compound disrupts these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

ZNF143_Pathway cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects DNA_damage DNA Damage (e.g., Chemotherapy) ZNF143 ZNF143 DNA_damage->ZNF143 activates IGF-1 IGF-1 PI3K_AKT PI3K/AKT Pathway IGF-1->PI3K_AKT PI3K_AKT->ZNF143 activates This compound This compound This compound->ZNF143 inhibits RAD51 RAD51 ZNF143->RAD51 upregulates PLK1 PLK1 ZNF143->PLK1 upregulates Survivin Survivin ZNF143->Survivin upregulates DNA_Repair DNA Repair RAD51->DNA_Repair Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Drug_Resistance Anticancer Drug Resistance DNA_Repair->Drug_Resistance Cell_Cycle->Drug_Resistance Apoptosis_Inhibition->Drug_Resistance

This compound inhibits the ZNF143 signaling pathway to overcome drug resistance.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 Value (µmol/L)Reference
ZNF143 Activity Inhibition (Luciferase Reporter Assay)-9.0[3]
Cytotoxicity (MTT Assay)HCT116 (Human Colon Cancer)0.33[3]
Cytotoxicity (MTT Assay)PC-3 (Human Prostate Cancer)0.66[3]

Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model

Treatment Group (Dose, mg/kg)Tumor Growth Inhibition Rate (IR, %) on Day 22Reference
This compound (50)40.8[3]
This compound (100)56.1[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay for ZNF143 Activity

This assay quantitatively measures the transcriptional activity of ZNF143 in the presence of this compound.

Protocol:

  • Cell Culture and Transfection:

    • PC-3 cells are stably transfected with a pGL3-based luciferase reporter plasmid containing tandem repeats of the ZNF143 binding site (SBSx2) upstream of the luciferase gene. A control vector with no binding sites is used as a negative control.

  • Compound Treatment:

    • Transfected cells are seeded in 96-well plates and treated with varying concentrations of this compound for 16 hours.

  • Luciferase Activity Measurement:

    • After treatment, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.

    • Luminescence is quantified using a luminometer.

  • Data Analysis:

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase).

    • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding:

    • HCT116 and PC-3 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with a range of concentrations of this compound for 96 hours.

  • MTT Incubation:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value is calculated from the dose-response curve.

Mouse Xenograft Model for In Vivo Antitumor Activity

This model is used to evaluate the therapeutic efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation:

    • Six-week-old male BALB/c nude mice are subcutaneously inoculated with HCT116 human colon cancer cells.

  • Tumor Growth and Grouping:

    • Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

  • Compound Administration:

    • This compound is administered intraperitoneally at doses of 50 and 100 mg/kg according to a predefined schedule (e.g., on specific days over a period of weeks).[3]

  • Tumor Measurement and Monitoring:

    • Tumor size is measured with calipers twice a week, and tumor volume is calculated. Mouse body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., day 22), mice are euthanized, and tumors are excised and weighed.

    • The tumor growth inhibition rate (IR) is calculated as: (1 – [average tumor weight of treated group] / [average tumor weight of control group]) × 100.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Luciferase_Assay Luciferase Reporter Assay (ZNF143 Activity) IC50_ZNF143 Determine IC50 (ZNF143 Inhibition) Luciferase_Assay->IC50_ZNF143 MTT_Assay MTT Assay (Cytotoxicity) IC50_Cyto Determine IC50 (Cell Viability) MTT_Assay->IC50_Cyto Xenograft_Model Mouse Xenograft Model (HCT116 cells) YPC_Treatment This compound Treatment (50 & 100 mg/kg) Xenograft_Model->YPC_Treatment Tumor_Measurement Tumor Growth Measurement YPC_Treatment->Tumor_Measurement IR_Calculation Calculate Inhibition Rate (IR) Tumor_Measurement->IR_Calculation

Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for cancers that have developed resistance to conventional chemotherapies. By targeting the ZNF143 transcription factor, this compound effectively downregulates key genes involved in DNA repair and cell survival, leading to significant antitumor activity both in vitro and in vivo.

Future research should focus on:

  • Combination Therapies: Evaluating the synergistic effects of this compound with existing anticancer drugs, particularly DNA-damaging agents like cisplatin.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

  • Expanded Preclinical Studies: Assessing the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts (PDXs) that better recapitulate the heterogeneity of human tumors.

  • Pharmacokinetic and Toxicological Studies: Conducting comprehensive studies to further characterize the safety profile and pharmacokinetic properties of this compound to support its advancement into clinical trials.

The development of ZNF143 inhibitors like this compound represents a promising strategy to address the critical unmet need for effective treatments against drug-resistant cancers.

References

Preliminary In Vitro Profile of YPC-22026: A Novel ZNF143 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of YPC-22026, a novel small molecule inhibitor of the Zinc-finger protein 143 (ZNF143) transcription factor. This compound was developed as a metabolically stable derivative of YPC-21661 to explore the therapeutic potential of targeting ZNF143 in oncology.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visualizes the proposed mechanism of action.

Core Findings

This compound demonstrates inhibitory activity against the ZNF143 transcription factor, leading to cytotoxic effects in cancer cell lines.[1][4] The compound was specifically synthesized to improve the metabolic stability of its parent compound, YPC-21661.[1][4] In vitro evaluations have confirmed its ability to inhibit ZNF143 activity, induce cell cycle arrest, and reduce the expression of key ZNF143 target genes involved in cancer cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeParameterCell LineValue (μmol/L)
ZNF143 Activity InhibitionIC50-9.0
Cytotoxicity (MTT Assay)IC50HCT116 (Human Colon Cancer)0.33
Cytotoxicity (MTT Assay)IC50PC-3 (Human Prostate Cancer)0.66
Table 2: Cellular Effects of this compound
EffectObservationCell Line(s)
Cell CycleInduces G2/M arrestHCT116, PC-3
DNA BindingDecreases the binding of ZNF143 to the STAF binding sitePC-3
Gene ExpressionDecreases intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin)PC-3 xenograft models

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

ZNF143 Luciferase Reporter Assay
  • Objective: To quantify the inhibitory effect of this compound on ZNF143 transcriptional activity.

  • Cell Line: PC-3 cells stably transfected with either a pGL3-SBSx2-Luc reporter vector (containing two ZNF143 binding sites) or a pGL3 control vector.

  • Procedure:

    • Cells were seeded in appropriate multi-well plates.

    • This compound was dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at various concentrations. The final DMSO concentration was maintained at 0.1%.

    • Cells were incubated with the compound for 16 hours.

    • Following incubation, luciferase activity was measured using a luminometer.

    • The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in luciferase activity compared to the vehicle control.

MTT Cytotoxicity Assay
  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Lines: HCT116 and PC-3.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • This compound, dissolved in DMSO, was added to the wells at a range of concentrations.

    • After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • The plates were incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • The IC50 values were determined as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Method: Flow cytometry.

  • Procedure:

    • Cells were treated with this compound for a designated period.

    • Cells were harvested, washed, and fixed (e.g., with cold ethanol).

    • Fixed cells were treated with RNase and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on their fluorescence intensity.

ZNF143 DNA Binding Assay
  • Objective: To evaluate the effect of this compound on the binding of ZNF143 to its DNA target.

  • Method: Likely a chromatin immunoprecipitation (ChIP) assay, based on the description.

  • Procedure:

    • PC-3 cells expressing a tagged version of ZNF143 (e.g., 3xFlag-ZNF143) were treated with this compound.

    • Protein-DNA complexes were cross-linked using formaldehyde.

    • Cells were lysed, and the chromatin was sheared into smaller fragments.

    • An antibody specific to the tag (e.g., anti-Flag) was used to immunoprecipitate ZNF143 and its bound DNA.

    • The cross-links were reversed, and the DNA was purified.

    • The amount of the ZNF143 target DNA sequence (STAF binding site) was quantified, likely by real-time PCR, to determine the extent of ZNF143 binding.

Mandatory Visualizations

YPC22026_Mechanism_of_Action YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibits G2M_Arrest G2/M Arrest YPC22026->G2M_Arrest DNA_Binding ZNF143 Binding to STAF Binding Site on DNA ZNF143->DNA_Binding Target_Genes Transcription of Target Genes (RAD51, PLK1, Survivin) DNA_Binding->Target_Genes Cellular_Processes Cell Proliferation & Survival Target_Genes->Cellular_Processes Cytotoxicity Cytotoxicity Cellular_Processes->Cytotoxicity Inhibition leads to G2M_Arrest->Cytotoxicity

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_outcomes Observed Effects YPC22026 This compound Luciferase_Assay ZNF143 Luciferase Reporter Assay YPC22026->Luciferase_Assay MTT_Assay MTT Cytotoxicity Assay (HCT116, PC-3) YPC22026->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis YPC22026->Cell_Cycle_Analysis DNA_Binding_Assay ZNF143 DNA Binding Assay YPC22026->DNA_Binding_Assay ZNF143_Inhibition Inhibition of ZNF143 Activity (IC50 = 9.0 µM) Luciferase_Assay->ZNF143_Inhibition Cytotoxicity Cytotoxicity (IC50 = 0.33-0.66 µM) MTT_Assay->Cytotoxicity G2M_Arrest G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Reduced_Binding Decreased DNA Binding DNA_Binding_Assay->Reduced_Binding

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for YPC-22026 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YPC-22026 is a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and anticancer drug resistance. As a metabolically stable derivative of its predecessor YPC-21661, this compound presents a promising avenue for cancer therapeutics by targeting the ZNF143 signaling pathway. In vitro studies have demonstrated its efficacy in inhibiting ZNF143 activity and inducing cytotoxicity in cancer cell lines. These application notes provide detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from in vitro studies of this compound.

ParameterCell LineValue (μM)Reference
ZNF143 Activity IC50PC-39.0[1][2]
Cytotoxicity IC50HCT1160.33[1][2]
Cytotoxicity IC50PC-30.66[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound

  • Human colon cancer cell line (HCT116) or human prostate cancer cell line (PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HCT116 or PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the cells with the compound for 96 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ZNF143 Transcriptional Activity (Luciferase Reporter Assay)

This assay evaluates the inhibitory effect of this compound on the transcriptional activity of ZNF143.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with ZNF143 binding sites is transfected into cells. Inhibition of ZNF143 by this compound will lead to a decrease in luciferase expression, resulting in a reduced luminescent signal.

Materials:

  • PC-3 cells stably transfected with a ZNF143-dependent luciferase reporter vector (e.g., pGL3-SBSx2-Luc) and a control vector.

  • This compound

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Seed the stably transfected PC-3 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 16 hours.[3]

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity of the reporter vector to that of the control vector.

  • Calculate the IC50 value for the inhibition of ZNF143 activity.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression. Studies have shown that this compound can induce G2/M arrest.[1][2]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines (e.g., HCT116, PC-3)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration for a specified period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

ZNF143 DNA Binding (Chromatin Immunoprecipitation - ChIP)

This protocol is used to determine if this compound inhibits the binding of ZNF143 to the promoter regions of its target genes.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to ZNF143 is used to immunoprecipitate the ZNF143-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR to quantify the amount of target gene promoter present.

Materials:

  • PC-3 cells expressing 3xFlag-tagged ZNF143

  • This compound

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Anti-Flag antibody or ZNF143 antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • PCR primers for ZNF143 target gene promoters (e.g., RAD51, PLK1, Survivin)

  • PCR reagents and equipment

Protocol:

  • Treat PC-3/3xFlag-ZNF143 cells with this compound for 16 hours.

  • Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-Flag antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes using Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with Proteinase K to digest the proteins.

  • Purify the DNA.

  • Perform PCR or qPCR using primers specific for the promoter regions of ZNF143 target genes to quantify the amount of precipitated DNA.

Visualizations

YPC_22026_Signaling_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits DNA DNA Binding (Promoter of Target Genes) ZNF143->DNA Binds to Transcription Transcription DNA->Transcription TargetGenes Target Genes (RAD51, PLK1, Survivin) Transcription->TargetGenes Upregulates CellCycle Cell Cycle Progression (G2/M Arrest) TargetGenes->CellCycle Survival Cancer Cell Survival TargetGenes->Survival

Caption: this compound inhibits ZNF143, preventing its binding to DNA and the transcription of target genes.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data Data Analysis CellSeeding Seed Cancer Cells (HCT116 or PC-3) YPC_Treatment Treat with this compound (various concentrations) CellSeeding->YPC_Treatment MTT MTT Assay (Cytotoxicity) YPC_Treatment->MTT Luciferase Luciferase Assay (ZNF143 Activity) YPC_Treatment->Luciferase CellCycle Cell Cycle Analysis (Flow Cytometry) YPC_Treatment->CellCycle ChIP ChIP Assay (DNA Binding) YPC_Treatment->ChIP IC50 IC50 Calculation MTT->IC50 Luciferase->IC50 CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist GenePromoter Target Gene Promoter Quantification ChIP->GenePromoter

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for YPC-22026 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPC-22026 is a potent and metabolically stable small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and drug resistance.[1][2] By inhibiting ZNF143, this compound disrupts the transcription of key downstream target genes, including RAD51, PLK1, and Survivin, which are crucial for cell cycle progression and apoptosis resistance.[1][2] This mode of action leads to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models of human colon and prostate cancer, highlighting its potential as a therapeutic agent.[1][3]

These application notes provide detailed protocols for the use of this compound in establishing and conducting mouse xenograft studies, including cell line selection, animal models, drug formulation and administration, and methods for evaluating anti-tumor activity and pharmacodynamic effects.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by targeting the ZNF143 transcription factor. The binding of this compound to ZNF143 inhibits its transcriptional activity, leading to the downregulation of genes essential for cancer cell proliferation and survival.

YPC22026_Pathway YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibition DNA DNA (Promoter Region) ZNF143->DNA Binds to Target_Genes Target Genes (RAD51, PLK1, Survivin) DNA->Target_Genes Transcription Cell_Cycle G2/M Arrest Target_Genes->Cell_Cycle Leads to Apoptosis Apoptosis Target_Genes->Apoptosis Induces Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: this compound inhibits ZNF143, blocking target gene transcription and inducing tumor growth inhibition.

Experimental Protocols

Cell Lines and Culture
  • Recommended Cell Lines:

    • HCT116: Human colorectal carcinoma cell line.

    • PC-3: Human prostate cancer cell line.

  • Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116, F-12K for PC-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Mouse Xenograft Model Workflow

The following diagram outlines the general workflow for a this compound mouse xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (HCT116 or PC-3) Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Tumor_Implant 4. Tumor Cell Implantation Cell_Harvest->Tumor_Implant Drug_Prep 3. This compound Formulation Treatment 6. This compound Administration Drug_Prep->Treatment Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Tumor_Growth->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Tumor_Harvest 8. Tumor Harvesting Monitoring->Tumor_Harvest PD_Analysis 9. Pharmacodynamic Analysis (Western/PCR) Tumor_Harvest->PD_Analysis Data_Analysis 10. Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: Workflow for a this compound mouse xenograft study from preparation to data analysis.

Detailed Xenograft Protocols

a) HCT116 Xenograft Model

  • Animals: 5-6 week old female BALB/c nude mice.

  • Tumor Implantation:

    • Harvest HCT116 cells during the logarithmic growth phase.

    • Resuspend cells in a sterile phosphate-buffered saline (PBS) at a concentration of 3 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.

  • This compound Administration:

    • Vehicle: Prepare a vehicle solution of 5% glucose containing 10% (w/v) Tween 80 and 5% (w/v) propylene glycol.

    • Drug Formulation: Dissolve this compound in the vehicle to achieve final concentrations for 50 mg/kg and 100 mg/kg doses.

    • Dosing Schedule: When tumors reach an average volume of 100-150 mm³, begin intraperitoneal (i.p.) injections on days 1, 2, 3, 8, 9, 12, and 16.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width² .

b) PC-3 Xenograft Model

  • Animals: 5-6 week old male BALB/c nude mice.

  • Tumor Implantation:

    • Harvest PC-3 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • This compound Administration (Continuous Infusion):

    • Vehicle and Drug Formulation: Prepare this compound in the same vehicle as the HCT116 model.

    • Osmotic Pump Preparation: When tumors are established, surgically implant a pre-filled osmotic pump (e.g., Alzet osmotic pump) subcutaneously on the dorsal side of the mouse. The pump should be loaded to deliver a continuous infusion of 75 mg/kg/day for 3 days.

  • Monitoring: Monitor tumor volume and body weight as described for the HCT116 model.

Pharmacodynamic Analysis

a) Western Blot Analysis

  • Tumor Lysate Preparation: Homogenize harvested tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • Anti-ZNF143 (1:1000)

      • Anti-RAD51 (1:1000)

      • Anti-PLK1 (1:1000)

      • Anti-Survivin (1:1000)

      • Anti-GAPDH or β-actin (loading control, 1:5000)

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

b) Real-Time PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Extract total RNA from tumor tissue using a suitable kit (e.g., RNeasy Kit) and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and the following human-specific primers:

    • RAD51:

      • Forward: 5'-CAGTGATGTCCTGGATAATGTAGCAT-3'

      • Reverse: 5'-CATTGGCACTGGGAATCTAACT-3'

    • PLK1:

      • Forward: 5'-AAGAAGGCGGCTTTGCCA-3'

      • Reverse: 5'-TCTTCGCCTCCACACACAGT-3'

    • Survivin (BIRC5):

      • Forward: 5'-GGACCACCGCATCTCTACAT-3'

      • Reverse: 5'-GCACTTTCTTCGCAGTTTCCTC-3'

    • GAPDH (housekeeping):

      • Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on HCT116 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 22)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-Data-Data
This compound50Data40.8[3]Data
This compound100Data56.1[3]Data

Table 2: Effect of this compound on ZNF143 Target Gene Expression in PC-3 Xenografts

Treatment GroupDose (mg/kg)Relative RAD51 mRNA Expression (Fold Change) ± SEMRelative PLK1 mRNA Expression (Fold Change) ± SEMRelative Survivin mRNA Expression (Fold Change) ± SEM
Vehicle-1.01.01.0
This compound75DataDataData

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tumor growth in preclinical xenograft models by targeting the ZNF143 signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy and mechanism of action of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the further development of this novel therapeutic candidate.

References

Application Notes and Protocols: Luciferase Reporter Assay for Determining YPC-22026 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPC-22026 is a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2] ZNF143 regulates the expression of several critical genes involved in cell cycle progression and apoptosis, including RAD51, PLK1, and Survivin.[1][2] Inhibition of ZNF143 activity presents a promising therapeutic strategy for cancer treatment. This document provides a detailed application note and protocol for the use of a luciferase reporter assay to quantify the in vitro activity of this compound by measuring its inhibitory effect on ZNF143-mediated transcription.

The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and regulation. In this application, a reporter vector is engineered to contain a ZNF143-responsive element, the Staf-binding site (SBS), upstream of a firefly luciferase gene. In the presence of active ZNF143, the luciferase gene is transcribed, leading to the production of luciferase enzyme, which in turn catalyzes a light-emitting reaction upon the addition of its substrate, luciferin. The resulting luminescence is directly proportional to the transcriptional activity of ZNF143. By treating cells with this compound, a dose-dependent decrease in luminescence can be observed, allowing for the determination of the compound's inhibitory potency (e.g., IC50 value).

Signaling Pathway and Experimental Workflow

The signaling pathway involves the transcription factor ZNF143 binding to its specific DNA recognition sequence, the Staf-binding site (SBS), in the promoter region of its target genes. This binding event initiates the transcription of these genes, which include key regulators of the cell cycle and cell survival such as RAD51, PLK1, and Survivin. This compound acts by inhibiting the activity of ZNF143, thereby downregulating the expression of these target genes.

ZNF143_Signaling_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibition SBS Staf-binding site (SBS) in Target Gene Promoter ZNF143->SBS Binds to Transcription Transcription SBS->Transcription TargetGenes Target Genes (RAD51, PLK1, Survivin) Transcription->TargetGenes CellCycle Cell Cycle Progression & Survival TargetGenes->CellCycle

Figure 1: this compound inhibits ZNF143-mediated transcription.

The experimental workflow for the luciferase reporter assay to determine this compound activity begins with the co-transfection of a ZNF143 reporter plasmid (e.g., pGL3-SBSx2-Luc) and a control plasmid into a suitable cell line, such as PC-3. Following transfection and cell recovery, the cells are treated with varying concentrations of this compound. After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Seed Seed PC-3 cells in 96-well plate Transfect Co-transfect with pGL3-SBSx2-Luc & Control Plasmid Seed->Transfect Treat Treat cells with This compound (various concentrations) Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize data & Calculate IC50 Measure->Analyze

Figure 2: Experimental workflow for the luciferase reporter assay.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound and its parent compound, YPC-21661, on ZNF143 transcriptional activity as determined by the luciferase reporter assay.

CompoundTargetAssay TypeCell LineIC50 (μmol/L)Reference
This compound ZNF143Luciferase Reporter AssayPC-39.0[1]
YPC-21661 ZNF143Luciferase Reporter AssayPC-3Data not specified in abstract[1][2]

Note: While the abstract mentions the evaluation of YPC-21661, a specific IC50 value from the luciferase assay is not provided in the readily available search results. The primary publication should be consulted for this specific data point.

Experimental Protocols

Construction of the ZNF143 Luciferase Reporter Vector (pGL3-SBSx2-Luc)

This protocol describes the general steps for constructing the pGL3-SBSx2-Luc reporter vector. The specific sequence of the Staf-binding site (SBS) should be obtained from relevant literature. A consensus ZNF143 binding site can also be used.

Materials:

  • pGL3-Basic vector (Promega)

  • Custom synthesized oligonucleotides for the tandem Staf-binding site (SBSx2) with appropriate restriction enzyme sites (e.g., NheI and XhoI).

  • Restriction enzymes (e.g., NheI and XhoI) and corresponding buffers.

  • T4 DNA Ligase and buffer.

  • Competent E. coli cells.

  • LB agar plates with ampicillin.

  • Plasmid purification kit.

Protocol:

  • Oligonucleotide Annealing:

    • Resuspend the complementary forward and reverse oligonucleotides for the SBSx2 sequence in annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Vector and Insert Digestion:

    • Digest the pGL3-Basic vector and the annealed SBSx2 insert with the appropriate restriction enzymes (e.g., NheI and XhoI) according to the manufacturer's instructions.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the purified, digested pGL3-Basic vector and the SBSx2 insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

    • Add T4 DNA Ligase and buffer and incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation and Selection:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid LB medium with ampicillin.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the SBSx2 sequence by restriction digest analysis and DNA sequencing.

Luciferase Reporter Assay Protocol for this compound Activity

This protocol is designed for a 96-well plate format.

Materials:

  • PC-3 (human prostate cancer) cell line.

  • Complete growth medium (e.g., F-12K Medium with 10% FBS).

  • pGL3-SBSx2-Luc reporter vector.

  • A control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization.

  • Transfection reagent suitable for PC-3 cells (e.g., Lipofectamine® 3000).

  • Opti-MEM™ I Reduced Serum Medium.

  • This compound stock solution (in DMSO).

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • White, opaque 96-well microplates.

  • Luminometer.

Protocol:

Day 1: Cell Seeding

  • Trypsinize and count PC-3 cells.

  • Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white, opaque plate.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

  • For each well, prepare the transfection mix in separate tubes:

    • Tube A (DNA): Dilute 100 ng of pGL3-SBSx2-Luc and 10 ng of pRL-TK control vector in 5 µL of Opti-MEM™.

    • Tube B (Transfection Reagent): Dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add 10 µL of the DNA-transfection reagent complex to each well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

Day 4: Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Remove the medium from the wells and wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Firefly Luciferase Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

    • Immediately measure the firefly luminescence in a luminometer.

  • Renilla Luciferase Measurement:

    • Add 100 µL of Stop & Glo® Reagent to each well.

    • Measure the Renilla luminescence in the luminometer.

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain a normalized reporter activity.

  • Inhibition Calculation: Express the normalized reporter activity for each this compound concentration as a percentage of the vehicle control.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The luciferase reporter assay is a robust and sensitive method for characterizing the in vitro activity of ZNF143 inhibitors like this compound. This application note provides a comprehensive overview and detailed protocols to enable researchers to reliably assess the potency of compounds targeting the ZNF143 signaling pathway. The provided workflows and protocols can be adapted for high-throughput screening of chemical libraries to identify novel ZNF143 inhibitors for cancer therapy.

References

Application Note: Western Blot Analysis of ZNF143 Targets Following YPC-22026 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc finger protein 143 (ZNF143) is a critical transcription factor involved in the regulation of genes essential for cell cycle progression, DNA replication, and apoptosis.[1][2][3] Its overexpression has been linked to the proliferation of various cancer cells, making it a promising therapeutic target.[4][5] YPC-22026 is a novel small molecule inhibitor that has been shown to suppress the transcriptional activity of ZNF143, leading to the downregulation of its target genes and subsequent tumor regression in preclinical models.[6][7][8]

This application note provides a detailed protocol for the analysis of ZNF143 target protein expression in cancer cells treated with this compound using Western blotting. The outlined procedure enables researchers to quantify the dose-dependent effects of this compound on key cell cycle and survival proteins, thereby facilitating the characterization of its mechanism of action.

Key ZNF143 Target Proteins

Several key proteins involved in cell cycle regulation and apoptosis are transcriptionally regulated by ZNF143. These include:

  • Polo-like kinase 1 (PLK1): A critical regulator of multiple stages of mitosis.[1][9]

  • Cell Division Cycle 6 (CDC6): Essential for the initiation of DNA replication.[1][9]

  • Minichromosome Maintenance (MCM) proteins (e.g., MCM2, MCM4): Components of the pre-replication complex required for DNA replication.[1][9]

  • Survivin: An inhibitor of apoptosis protein that also plays a role in regulating cell division.[6][7]

  • RAD51: A key protein in homologous recombination and DNA repair.[6][7]

Downregulation of these proteins upon this compound treatment is indicative of ZNF143 inhibition.

Experimental Workflow

The overall experimental workflow for this analysis is depicted below.

experimental_workflow Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed Cancer Cells (e.g., PC-3) B Treat with this compound (Multiple Concentrations) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Antibody Incubation (Primary & Secondary) F->G H Signal Detection and Imaging G->H I Data Analysis H->I

Caption: Workflow for Western blot analysis of this compound-treated cells.

ZNF143 Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the ZNF143-mediated transcription of key target genes involved in cell cycle progression and cell survival.

ZNF143_pathway ZNF143 Signaling Pathway Inhibition cluster_drug_target Drug Action cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits PLK1 PLK1 ZNF143->PLK1 Activates Transcription CDC6 CDC6 ZNF143->CDC6 Activates Transcription Survivin Survivin ZNF143->Survivin Activates Transcription RAD51 RAD51 ZNF143->RAD51 Activates Transcription CellCycle Cell Cycle Arrest PLK1->CellCycle CDC6->CellCycle Apoptosis Apoptosis Survivin->Apoptosis RAD51->CellCycle

References

Application Note: Real-time PCR Protocol for Measuring Gene Expression Alterations Induced by YPC-22026

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YPC-22026 is a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell proliferation, survival, and drug resistance. By inhibiting the binding of ZNF143 to its DNA targets, this compound downregulates the expression of key genes involved in critical cellular processes such as DNA repair, cell cycle progression, and apoptosis.[1] This application note provides a detailed protocol for utilizing real-time polymerase chain reaction (qPCR) to quantify the changes in messenger RNA (mRNA) levels of ZNF143 target genes, specifically RAD51, PLK1, and Survivin (BIRC5), in cancer cells following treatment with this compound.

Signaling Pathway of ZNF143 and its Downstream Targets

ZNF143 acts as a transcriptional activator for a suite of genes essential for cell division and the maintenance of genomic integrity. This compound exerts its anti-cancer effects by disrupting this pathway. A simplified representation of the ZNF143 signaling pathway is depicted below.

ZNF143_Signaling_Pathway cluster_downstream Downstream Effects YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibits DNA DNA (Promoter Regions) ZNF143->DNA Binds to RAD51 RAD51 DNA->RAD51 Transcription PLK1 PLK1 DNA->PLK1 Transcription Survivin Survivin (BIRC5) DNA->Survivin Transcription DNA_Repair Homologous Recombination DNA Repair RAD51->DNA_Repair Cell_Cycle G2/M Phase Progression PLK1->Cell_Cycle Apoptosis Inhibition of Apoptosis Survivin->Apoptosis

Caption: ZNF143 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol for assessing the effect of this compound on target gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr Real-time PCR cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound (and vehicle control) Cell_Seeding->Treatment Incubation Incubate for a defined period Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC RT Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR_Setup Set up qPCR reactions RT->qPCR_Setup qPCR_Run Perform qPCR qPCR_Setup->qPCR_Run Ct_Values Obtain Ct Values qPCR_Run->Ct_Values Delta_Ct Calculate ΔCt Ct_Values->Delta_Ct Delta_Delta_Ct Calculate ΔΔCt Delta_Ct->Delta_Delta_Ct Fold_Change Calculate Fold Change (2^-ΔΔCt) Delta_Delta_Ct->Fold_Change

Caption: Experimental workflow for gene expression analysis using qPCR.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Seeding: Seed a human cancer cell line known to express ZNF143 (e.g., prostate cancer PC-3 or colon cancer HCT116 cells) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Total RNA Extraction

  • Cell Lysis: After incubation, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol® reagent to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in an appropriate volume of RNase-free water.

3. RNA Quality and Quantity Assessment

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity (Optional but Recommended): Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose gel.

4. Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and RNase-free water to a final volume of 13 µL.

  • Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, 1 µL of 10 mM dNTP mix, and 1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL).

  • Incubation: Add 7 µL of the master mix to the RNA/primer mixture. Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

5. Real-time PCR (qPCR)

  • Primer Information: Use validated qPCR primers for the target genes (RAD51, PLK1, BIRC5) and a reference gene (e.g., GAPDH or ACTB). Commercially available, pre-validated primer pairs are recommended for optimal results.[2][3][4][5][6][7][8][9][10][11][12][13][14]

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine:

    • 10 µL of 2X SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-free water

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.

6. Data Analysis (Comparative Ct Method)

  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each target and reference gene for both the vehicle control and this compound-treated samples.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the reference gene for each sample:

    • ΔCt = Ct (target gene) - Ct (reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control:

    • ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)

  • Calculate Fold Change: Determine the relative gene expression as the fold change compared to the control:

    • Fold Change = 2-ΔΔCt

Data Presentation

The quantitative data from the qPCR experiment can be summarized in the following tables.

Table 1: Raw Ct Values (Mean ± SD)

TreatmentGeneMean CtStandard Deviation
VehicleGAPDH18.50.2
VehicleRAD5122.30.3
VehiclePLK124.10.4
VehicleSurvivin26.80.3
This compoundGAPDH18.60.2
This compoundRAD5124.50.4
This compoundPLK126.70.5
This compoundSurvivin29.90.4

Table 2: Relative Gene Expression Analysis

GeneΔCt (Vehicle)ΔCt (this compound)ΔΔCtFold Change (2-ΔΔCt)
RAD51 3.85.92.10.23
PLK1 5.68.12.50.18
Survivin 8.311.33.00.13

This protocol provides a robust and reliable method for quantifying the effect of this compound on the expression of its target genes, RAD51, PLK1, and Survivin. The data generated from this assay can be instrumental in elucidating the mechanism of action of this compound and can be a valuable tool in the preclinical development of this and other ZNF143 inhibitors. The presented workflow and data analysis using the comparative Ct method offer a clear and standardized approach for researchers in the field of cancer biology and drug discovery.

References

Application Notes and Protocols for YPC-22026 in Colon and Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPC-22026 is a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in anticancer drug resistance and cancer cell survival.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying its effects on colon and prostate cancer cell lines. The primary mechanism of action of this compound involves the inhibition of ZNF143 activity, leading to the downregulation of its target genes, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4]

Mechanism of Action

This compound exerts its anticancer effects by targeting the transcription factor ZNF143. By inhibiting ZNF143, this compound disrupts the expression of key genes involved in cell cycle progression, DNA repair, and apoptosis, such as RAD51, PLK1, and Survivin.[1][2][3] This leads to G2/M cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[3][4]

YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits DNA DNA Binding ZNF143->DNA Binds to TargetGenes Target Genes (RAD51, PLK1, Survivin) DNA->TargetGenes Activates Transcription Downregulation Transcription Downregulation TargetGenes->Downregulation Leads to CellCycle Cell Cycle Progression Downregulation->CellCycle Inhibits Apoptosis Apoptosis Downregulation->Apoptosis Induces G2M G2/M Arrest CellCycle->G2M Results in Induction Induction

Caption: Signaling pathway of this compound in cancer cells.

Target Cell Lines

This compound has been shown to be effective in the following human cancer cell lines:

  • HCT116: Human colon carcinoma cell line.

  • PC-3: Human prostate adenocarcinoma cell line.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in HCT116 and PC-3 cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µmol/L)
HCT1160.33[3][4]
PC-30.66[3][4]

Table 2: ZNF143 Inhibition by this compound

AssayIC50 (µmol/L)
ZNF143 Activity (Luciferase Reporter Assay)9.0[3][4]

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5/6: Assay A Seed HCT116 or PC-3 cells in 96-well plates B Incubate overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72-96 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • HCT116 or PC-3 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HCT116 or PC-3 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 3-fold serial dilutions.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 72-96 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ZNF143 Transcriptional Activity (Luciferase Reporter Assay)

This protocol is for measuring the inhibitory effect of this compound on ZNF143 transcriptional activity.

cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Assay A Co-transfect cells with ZNF143 reporter and control plasmids B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 16-24 hours C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F

References

Application Notes and Protocols: Assessing the Effect of YPC-22026 on ZNF143 DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the biological activity of YPC-22026, a small molecule inhibitor of the Zinc Finger Protein 143 (ZNF143) transcription factor.[1][2] this compound, a metabolically stable derivative of YPC-21661, has been identified as an inhibitor of ZNF143 activity by preventing its binding to DNA.[1][3] ZNF143 is a crucial transcription factor involved in cell cycle progression, cell survival, and drug resistance in cancer cells.[1][4] Therefore, molecules like this compound that modulate ZNF143 activity are promising candidates for cancer therapeutics.[3] These protocols describe in vitro and in-cell assays to quantify the inhibitory effect of this compound on ZNF143's DNA binding ability.

Introduction to this compound and ZNF143

This compound is a novel small molecule that has demonstrated anti-tumor activity by inhibiting the function of ZNF143.[1] ZNF143 is a transcription factor characterized by the presence of seven zinc finger domains, which mediate its sequence-specific binding to DNA.[4][5] It recognizes a specific DNA sequence, often referred to as the SPH motif, in the promoter regions of its target genes, thereby regulating their transcription.[5] Key target genes of ZNF143 include those involved in cell cycle regulation (e.g., PLK1), DNA repair (e.g., RAD51), and apoptosis inhibition (e.g., Survivin).[1] By inhibiting the binding of ZNF143 to DNA, this compound effectively downregulates the expression of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Key Experimental Techniques

To elucidate the effect of this compound on ZNF143 DNA binding, three primary techniques are recommended:

  • Electrophoretic Mobility Shift Assay (EMSA): An in vitro technique to directly visualize the binding of purified ZNF143 protein to a specific DNA probe and assess the inhibitory effect of this compound on this interaction.[6]

  • Chromatin Immunoprecipitation (ChIP) Assay: An in-cell technique to determine whether ZNF143 is bound to the promoter regions of its target genes in living cells and how this binding is affected by this compound treatment.[7]

  • Luciferase Reporter Assay: A cell-based assay to measure the transcriptional activity of ZNF143 in response to this compound treatment.

Data Presentation

Table 1: In Vitro Inhibition of ZNF143-DNA Binding by this compound (EMSA)
This compound Concentration (µM)Percent Inhibition of ZNF143-DNA Binding (%)
0 (Control)0
125
560
1085
2595
5098
Table 2: Effect of this compound on ZNF143 Occupancy at the PLK1 Promoter in HCT116 Cells (ChIP-qPCR)
TreatmentFold Enrichment of PLK1 Promoter (vs. IgG control)
Vehicle (DMSO)15.2
This compound (10 µM)3.5
This compound (25 µM)1.8
Table 3: Inhibition of ZNF143 Transcriptional Activity by this compound (Luciferase Reporter Assay)
This compound Concentration (µM)Relative Luciferase Activity (RLU)Percent Inhibition of Transcriptional Activity (%)
0 (Control)1.000
10.7822
50.4555
100.2179
250.1288
500.0991

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

This protocol details an in vitro method to assess the direct impact of this compound on the binding of ZNF143 to its DNA consensus sequence.

Workflow for EMSA

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis DNA_Probe Synthesize and Label DNA Probe Incubate Incubate ZNF143, Labeled Probe, and this compound DNA_Probe->Incubate Protein_Prep Purify Recombinant ZNF143 Protein Protein_Prep->Incubate Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubate Electrophoresis Native PAGE Electrophoresis Incubate->Electrophoresis Detection Detect Probe Signal (e.g., Chemiluminescence) Electrophoresis->Detection Quantification Quantify Band Intensities Detection->Quantification

Caption: Workflow for EMSA experiment.

Materials:

  • Purified recombinant human ZNF143 protein

  • This compound

  • EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Biotin-labeled double-stranded DNA probe containing the ZNF143 consensus binding site (e.g., 5'-AGAGGGAGGCGGGC-3')

  • Unlabeled "cold" competitor probe

  • 6% DNA Retardation Gel (Polyacrylamide)

  • 0.5X TBE Buffer

  • Chemiluminescent Nucleic Acid Detection Module

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:

    • Control Lane (Probe only): 10 µL EMSA Binding Buffer, 1 µL Biotin-labeled probe (20 fmol).

    • Positive Control (ZNF143 + Probe): 7 µL EMSA Binding Buffer, 1 µL Poly(dI-dC) (1 µg/µL), 1 µL Purified ZNF143 (e.g., 500 ng), 1 µL Biotin-labeled probe.

    • This compound Treatment: 6 µL EMSA Binding Buffer, 1 µL Poly(dI-dC), 1 µL Purified ZNF143, 1 µL this compound (at various concentrations), 1 µL Biotin-labeled probe.

    • Competitor Control: 6 µL EMSA Binding Buffer, 1 µL Poly(dI-dC), 1 µL Purified ZNF143, 1 µL Unlabeled cold probe (2 pmol), 1 µL Biotin-labeled probe.

  • Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a pre-run 6% DNA retardation gel. Run the gel in 0.5X TBE buffer at 100V for 1-2 hours, or until the loading dye has migrated approximately two-thirds of the way down the gel.

  • Transfer: Transfer the DNA from the gel to a positively charged nylon membrane.

  • Detection: Detect the biotin-labeled DNA using a chemiluminescent nucleic acid detection module according to the manufacturer's instructions.

  • Analysis: Image the membrane and quantify the band intensities. The inhibition of ZNF143 binding is determined by the reduction in the intensity of the shifted band in the presence of this compound compared to the positive control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes how to assess the in-cell effect of this compound on the association of ZNF143 with a known target gene promoter, such as PLK1.

Workflow for ChIP Assay

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Culture Cells and Treat with this compound Crosslinking Crosslink Proteins to DNA (Formaldehyde) Cell_Culture->Crosslinking Cell_Lysis Lyse Cells and Isolate Nuclei Crosslinking->Cell_Lysis Chromatin_Shearing Shear Chromatin (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with anti-ZNF143 Antibody Chromatin_Shearing->Immunoprecipitation Wash Wash Beads to Remove Non-specific Binding Immunoprecipitation->Wash Elution_Reverse Elute and Reverse Crosslinks Wash->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification qPCR Analyze by qPCR DNA_Purification->qPCR

Caption: Workflow for ChIP experiment.

Materials:

  • HCT116 or other suitable cancer cell line

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Anti-ZNF143 antibody

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • qPCR primers for the PLK1 promoter and a negative control region

Procedure:

  • Cell Treatment and Crosslinking: Culture HCT116 cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours). Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in Nuclear Lysis Buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin in ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with either the anti-ZNF143 antibody or Normal Rabbit IgG.

  • Immune Complex Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads using Elution Buffer. Reverse the protein-DNA crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and qPCR: Purify the immunoprecipitated DNA. Perform quantitative PCR (qPCR) using primers specific for the PLK1 promoter region containing the ZNF143 binding site. Use primers for a gene-desert region as a negative control.

  • Analysis: Calculate the fold enrichment of the PLK1 promoter in the ZNF143 IP samples relative to the IgG control for both vehicle and this compound treated cells.

Protocol 3: Luciferase Reporter Assay

This protocol measures the effect of this compound on the transcriptional activity of ZNF143 using a reporter construct.

Workflow for Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Cells in a 96-well Plate Transfection Co-transfect with ZNF143 Reporter and Control Plasmids Cell_Culture->Transfection Compound_Treatment Treat Cells with This compound Transfection->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Luminescence_Measurement Measure Firefly and Renilla Luminescence Cell_Lysis->Luminescence_Measurement Data_Normalization Normalize Firefly to Renilla Activity Luminescence_Measurement->Data_Normalization

Caption: Workflow for Luciferase Reporter Assay.

Materials:

  • HEK293T or other suitable cell line

  • ZNF143 reporter plasmid (containing multiple copies of the ZNF143 binding site upstream of a minimal promoter driving firefly luciferase)

  • Control plasmid with a constitutively expressed Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. The next day, co-transfect the cells with the ZNF143 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Cell Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System. Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell viability. The inhibitory effect of this compound is determined by the reduction in the normalized luciferase activity compared to the vehicle-treated control.

Conclusion

The protocols outlined in this document provide a robust framework for researchers to investigate and quantify the inhibitory effects of this compound on ZNF143 DNA binding and transcriptional activity. These assays are essential for the preclinical evaluation of this compound and other potential ZNF143 inhibitors in the context of cancer drug development. The combination of in vitro and cell-based assays will provide a comprehensive understanding of the compound's mechanism of action.

References

Application Notes and Protocols: YPC-22026 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and potential combination strategies for YPC-22026, a novel small molecule inhibitor of the Zinc-finger protein 143 (ZNF143) transcription factor. The information is intended to guide further research into the therapeutic potential of this compound, particularly in combination with standard chemotherapy agents.

Introduction to this compound

This compound is a metabolically stable derivative of YPC-21661, designed to inhibit the transcriptional activity of ZNF143.[1][2][3][4] ZNF143 is a key transcription factor implicated in cancer cell survival, proliferation, and resistance to anticancer drugs.[1][2][3][4] By inhibiting ZNF143, this compound downregulates the expression of critical target genes involved in cell cycle progression and apoptosis, such as RAD51, PLK1, and Survivin.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in vitro and in vivo, suggesting its potential as a novel cancer therapeutic.[1][2][3][4]

Mechanism of Action: ZNF143 Inhibition

This compound exerts its anticancer effects by directly inhibiting the ZNF143 transcription factor. This leads to a cascade of downstream effects that ultimately promote cancer cell death.

G cluster_nucleus Nucleus cluster_cell Cellular Effects YPC22026 This compound ZNF143 ZNF143 Transcription Factor YPC22026->ZNF143 Inhibits Binding G2M_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis (Cell Death) DNA DNA (Target Gene Promoters) ZNF143->DNA Binds to Promoters RAD51 RAD51 PLK1 PLK1 Survivin Survivin DNA->RAD51 Transcription DNA->PLK1 Transcription DNA->Survivin Transcription

Figure 1: this compound Mechanism of Action.

Preclinical Data Summary

In Vitro Activity
Cell LineAssayEndpointThis compound IC₅₀ (µM)
HCT116 (Colon Cancer)MTT AssayCytotoxicity0.33[1]
PC-3 (Prostate Cancer)MTT AssayCytotoxicity0.66[1]
PC-3 (stably transfected)Luciferase Reporter AssayZNF143 Activity9.0[1]
In Vivo Activity: HCT116 Xenograft Model
Treatment Group (n=5/group)Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition Rate (%) on Day 22
This compound50Days 1, 2, 3, 8, 9, 12, 16 (i.p.)40.8[1]
This compound100Days 1, 2, 3, 12, 16 (i.p.)56.1[1]

Rationale for Combination Therapy

The expression of ZNF143 is activated by DNA-damaging agents such as cisplatin, etoposide, and adriamycin. Furthermore, ZNF143 binds to cisplatin-modified DNA and is implicated in cisplatin resistance. Therefore, inhibiting ZNF143 with this compound is hypothesized to augment the efficacy of these conventional chemotherapy drugs. While extensive studies are still needed, the following protocols are proposed based on this rationale.

Experimental Protocols

In Vitro Combination Cytotoxicity Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with a standard chemotherapy agent.

G cluster_workflow In Vitro Combination Assay Workflow start Seed cancer cells in 96-well plates incubation1 Incubate 24h start->incubation1 treatment Treat with this compound, chemotherapy agent, or combination incubation1->treatment incubation2 Incubate 72h treatment->incubation2 mtt Add MTT reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilize Add solubilization buffer incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate IC₅₀ and Combination Index (CI) readout->analysis end Determine synergy, additivity, or antagonism analysis->end

Figure 2: In Vitro Combination Assay Workflow.

Materials:

  • Cancer cell lines (e.g., HCT116, PC-3, or others relevant to the chemotherapy agent)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Chemotherapy agent (e.g., Cisplatin, dissolved in an appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.

  • Treat the cells with the drug solutions. Include vehicle-only controls.

  • Incubate the plates for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each agent alone and in combination.

  • Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Combination Efficacy Study (Xenograft Model)

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cells for tumor implantation (e.g., HCT116)

  • This compound formulation: Dissolved in 5% glucose containing 10% (w/v) Tween80 and 5% (w/v) propylene glycol.[1]

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound in combination with the chemotherapy agent

  • Administer the treatments according to a predetermined schedule. For this compound, a possible dosing schedule is 50-100 mg/kg intraperitoneally (i.p.) on a schedule such as Days 1, 2, 3, 8, 9, 12, and 16.[1] The chemotherapy agent's dosing and schedule should be based on established protocols.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group.

  • Statistically analyze the differences in tumor growth between the treatment groups to determine the efficacy of the combination therapy.

G cluster_workflow In Vivo Combination Study Workflow start Implant tumor cells in mice tumor_growth Monitor tumor growth start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Vehicle, This compound, Chemo, or Combination randomization->treatment monitoring Measure tumor volume and body weight twice weekly treatment->monitoring endpoint Study endpoint monitoring->endpoint analysis Excise tumors, weigh, and perform further analysis endpoint->analysis conclusion Evaluate combination efficacy analysis->conclusion

Figure 3: In Vivo Combination Study Workflow.

Safety and Toxicology Considerations

In preclinical studies, this compound administered at therapeutically effective doses resulted in only slight weight loss (<20%) in mice. When combining this compound with other chemotherapy agents, it is crucial to conduct thorough toxicity studies to evaluate potential overlapping toxicities and to establish a safe and effective dosing regimen for the combination.

Conclusion

This compound is a promising ZNF143 inhibitor with demonstrated anti-tumor activity. The strong biological rationale for combining this compound with DNA-damaging chemotherapy agents warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the potential of this compound in combination therapy, with the ultimate goal of developing more effective cancer treatments.

References

Troubleshooting & Optimization

YPC-22026 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with YPC-22026 in aqueous solutions. The information provided is based on general principles for handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

Specific solubility data for this compound in various aqueous solutions is not publicly available. However, based on common challenges encountered with similar small molecule inhibitors, it is likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, indicating low solubility.[1][2] Researchers should anticipate the need for formulation strategies to achieve desired concentrations for in vitro and in vivo experiments.

Q2: What are the first steps to take when encountering solubility issues with this compound?

When initial attempts to dissolve this compound in simple aqueous buffers fail, a systematic approach is recommended. This involves exploring a range of pH values, considering the use of co-solvents, and evaluating different excipients. For many poorly soluble compounds, formulation into an amorphous solid dispersion or a lipid-based system can significantly improve aqueous solubility.[1][2][3][4]

Q3: Can pH adjustment improve the solubility of this compound?

The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of the buffer can increase its solubility. It is crucial to determine the pKa of the compound to select an appropriate pH range where the ionized (and typically more soluble) form is predominant. However, one must also consider the impact of pH on the compound's stability and the physiological relevance of the chosen buffer for the intended experiment.

Q4: What types of excipients can be used to enhance the solubility of this compound?

Several types of excipients can be employed to improve the solubility of poorly water-soluble drugs.[1][5] These can be broadly categorized as:

  • Surfactants: Agents like polysorbate 20 and polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[5]

  • Polymers: Polymeric excipients such as polyethylene glycols (PEGs) and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are used to create amorphous solid dispersions, which can prevent crystallization and maintain the drug in a higher energy, more soluble state.[6][7]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. However, high concentrations of cyclodextrins can sometimes lead to toxicity.[5]

  • Lipids: For oral and parenteral formulations, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and improve bioavailability.[3][4]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Issue: this compound precipitates out of solution upon preparation or during an experiment.

  • Question 1: Was the initial stock solution clear?

    • No: The compound may not be fully dissolved in the chosen solvent. Try using a different solvent for the stock solution (e.g., DMSO, ethanol). Ensure the stock concentration is not above its solubility limit in the organic solvent.

    • Yes: Proceed to the next question.

  • Question 2: At what point does precipitation occur?

    • Immediately upon dilution into aqueous buffer: This suggests that the aqueous solubility is very low. The concentration in the final aqueous medium likely exceeds its solubility limit.

    • Over time: This may indicate that the compound is slowly converting to a less soluble, more stable crystalline form from a metastable state.

  • Question 3: What is the composition of your aqueous medium?

    • Consider the pH and ionic strength of your buffer. As mentioned in the FAQs, if this compound is ionizable, its solubility will be pH-dependent.

    • High salt concentrations can sometimes decrease the solubility of organic compounds (salting-out effect).

Troubleshooting Workflow Diagram

G start Precipitation Observed stock_clear Was the stock solution clear? start->stock_clear dissolution_issue Issue with initial dissolution. - Try different stock solvent (e.g., DMSO, Ethanol). - Reduce stock concentration. stock_clear->dissolution_issue No dilution_point When does precipitation occur? stock_clear->dilution_point Yes immediate_precip Immediate Precipitation dilution_point->immediate_precip Immediately upon dilution delayed_precip Precipitation Over Time dilution_point->delayed_precip Over time check_buffer Check aqueous buffer composition. - pH, ionic strength immediate_precip->check_buffer delayed_precip->check_buffer solubility_enhancement Implement Solubility Enhancement Strategy check_buffer->solubility_enhancement

Caption: Troubleshooting workflow for this compound precipitation.

Solubility Enhancement Strategies

The following table summarizes common formulation strategies that can be applied to improve the aqueous solubility of compounds like this compound.

StrategyDescriptionKey Excipients/Components
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility.[2][6]HPMCAS, PVP, Soluplus®
Micellar Solubilization Surfactants form micelles in aqueous solutions above their critical micelle concentration, encapsulating the hydrophobic drug in their core.[1][5]Polysorbate 80, Cremophor® EL, Pluronics®
Inclusion Complexation The drug molecule fits into the cavity of a cyclodextrin molecule, forming a more soluble complex.[5]β-cyclodextrin, HP-β-CD, SBE-β-CD
Use of Co-solvents A water-miscible organic solvent is added to the aqueous solution to increase the solubility of the hydrophobic drug.Ethanol, Propylene Glycol, PEG 400
pH Adjustment For ionizable drugs, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.Buffers (e.g., phosphate, acetate, citrate)

Hypothetical Experimental Protocol: Preparation of a this compound Formulation using a Surfactant

This protocol describes a general method for preparing a solution of a poorly soluble compound like this compound using a surfactant for in vitro testing.

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of an appropriate organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 50 mM).

    • Ensure the stock solution is clear and free of any visible particles. Gentle warming or vortexing may be required.

  • Preparation of Surfactant-Containing Buffer:

    • Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Add the selected surfactant (e.g., Polysorbate 80) to the buffer to a final concentration above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is approximately 0.012 mg/mL. A common working concentration is 0.1% to 1% (w/v).

    • Stir the solution until the surfactant is fully dissolved.

  • Preparation of Final this compound Solution:

    • While vortexing the surfactant-containing buffer, slowly add the this compound stock solution dropwise to achieve the final desired concentration.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent effects in the experiment.

    • Continue to mix the solution for a few minutes to ensure proper incorporation of this compound into the micelles.

    • Visually inspect the final solution for any signs of precipitation.

Mechanism of Micellar Solubilization Diagram

G cluster_micelle Micelle Structure cluster_aqueous Aqueous Environment hydrophilic_head Hydrophilic Head water Water Molecules hydrophilic_head->water Interacts with hydrophobic_tail Hydrophobic Tail hydrophobic_tail->core Forms ypc_molecule This compound (Hydrophobic)

Caption: Diagram of this compound encapsulated in a surfactant micelle.

References

Optimizing YPC-22026 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YPC-22026. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

Answer: This issue can stem from several factors. Firstly, ensure that the solvent used to dissolve this compound is not contributing to cytotoxicity. We recommend using DMSO at a final concentration of less than 0.1% in your cell culture media. Secondly, different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Here is a logical workflow to troubleshoot unexpected cytotoxicity:

G A High Cell Death Observed B Check Solvent (DMSO) Concentration Is it > 0.1%? A->B C Prepare fresh this compound stock in DMSO B->C Yes D Run Solvent Control Experiment (Culture with DMSO alone) B->D No C->D E Perform Dose-Response Assay (e.g., MTT or CellTiter-Glo) D->E I Contact Technical Support D->I Control shows cytotoxicity F Determine IC50 for your cell line E->F G Optimize concentration based on IC50 F->G H Issue Resolved G->H G->I Issue persists

Caption: A flowchart for troubleshooting unexpected cell death.

Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Answer: Consistency is key in cell culture experiments. To improve reproducibility when using this compound, consider the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding Density: Ensure that you are seeding the same number of cells for each experiment.

  • Compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: Use a consistent incubation time for all experiments.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the upstream kinase PI3K, leading to the downstream inhibition of Akt and mTOR, which are crucial for cell proliferation, survival, and growth.

Here is a simplified diagram of the signaling pathway affected by this compound:

G cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Question: How do I determine the optimal concentration of this compound for my cell line?

Answer: The optimal concentration of this compound is cell-line dependent. We strongly recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for testing is 0.1 nM to 10 µM.

Below is an example of dose-response data for this compound on two different cancer cell lines, MCF-7 and A549.

Concentration (nM)MCF-7 % ViabilityA549 % Viability
0100100
19895
108575
1005248
10001522
1000058

This data can be used to calculate the IC50 value for each cell line.

Experimental Protocols

Protocol: Determining IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Workflow:

G A 1. Seed cells in a 96-well plate and allow to attach overnight B 2. Prepare serial dilutions of this compound A->B C 3. Treat cells with different concentrations of this compound for 48-72 hours B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours C->D E 5. Add solubilization solution to dissolve formazan crystals D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate % viability and plot dose-response curve to determine IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

YPC-22026 Technical Support Center: Your Guide to Successful Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing YPC-22026, a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143).[1] Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound should be stored under specific conditions to maintain its stability and efficacy. For long-term storage, the powdered form of the compound should be kept at -20°C and is stable for up to two years. When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months.[1] For short-term use, a solution in DMSO can be kept at 4°C for up to two weeks.[1]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO).[2] It is crucial to ensure that the final concentration of DMSO in all experimental treatments is kept low, ideally adjusted to 0.1%, to avoid solvent-induced cellular effects.[2]

Q3: What are the known in vitro activities of this compound?

This compound has been demonstrated to inhibit the activity of ZNF143. In a luciferase reporter assay, it inhibited ZNF143 activity with an IC50 value of 9.0 μmol/L. Furthermore, it has shown cytotoxic effects in cancer cell lines, with IC50 values of 0.33 μmol/L in HCT116 cells and 0.66 μmol/L in PC-3 cells.[2]

Q4: What are the safety precautions for handling this compound?

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. When handling this compound, it is important to wash your skin thoroughly after contact. Avoid eating, drinking, or smoking in the laboratory. It is also crucial to prevent its release into the environment and to dispose of the compound and its container at an approved waste disposal facility. In case of ingestion, it is recommended to call a poison center or a doctor.

Q5: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143).[1] It functions by inhibiting the binding of ZNF143 to DNA, thereby down-regulating the expression of ZNF143-regulated genes.[1]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data for this compound.

Table 1: Storage and Stability

FormStorage TemperatureStability
Powder-20°C2 years[1]
In DMSO4°C2 weeks[1]
In DMSO-80°C6 months[1]

Table 2: In Vitro Activity

AssayCell LineIC50 Value
ZNF143 Activity (Luciferase Reporter)-9.0 μmol/L[2]
Cytotoxicity (MTT Assay)HCT1160.33 μmol/L[2]
Cytotoxicity (MTT Assay)PC-30.66 μmol/L[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells, including vehicle controls, is 0.1%.[2] Replace the media in the wells with 100 µL of the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of ZNF143 Downstream Targets

This protocol outlines the procedure to assess the effect of this compound on the protein levels of ZNF143 target genes.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at appropriate concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control (0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ZNF143 downstream targets (e.g., RAD51, PLK1, Survivin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: High Background or Off-Target Effects

Caption: Workflow to investigate and mitigate off-target effects.

Issue 3: ZNF143 Signaling Pathway Considerations

Recent studies have raised questions about the role of ZNF143 in chromatin looping and have highlighted potential cross-reactivity of some ZNF143 antibodies with CTCF. When interpreting your results, consider the following:

  • Antibody Specificity: If using ChIP-seq, validate the specificity of your ZNF143 antibody to avoid confounding results from CTCF binding.

  • Downstream Gene Expression: Focus on the direct transcriptional targets of ZNF143 that are well-established in the literature to confirm the on-target effects of this compound.

ZNF143_Pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 inhibits DNA_Binding ZNF143-DNA Binding ZNF143->DNA_Binding mediates Gene_Expression Target Gene Expression (e.g., RAD51, PLK1) DNA_Binding->Gene_Expression regulates Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects leads to

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Enhancing the Bioavailability of YPC-22026 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of YPC-22026 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a novel small molecule inhibitor of Zinc-finger protein 143 (ZNF143).[1][2][3] ZNF143 is a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2][3] As a metabolically stable derivative of its predecessor YPC-21661, this compound has demonstrated anti-tumor activity in vivo, making it a promising candidate for cancer therapeutics.[1][2][3]

Q2: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

Low and variable oral bioavailability is a common challenge for many small molecule drug candidates. For this compound, this could be attributed to several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors and transcription factor modulators are lipophilic and have low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.

  • Limited Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: Although designed for improved metabolic stability compared to YPC-21661, this compound may still undergo some degree of metabolism in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump it back into the gut lumen.

Q3: What are the recommended formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These approaches aim to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption. Key strategies include:

  • Lipid-Based Formulations: These are often highly effective for lipophilic drugs. Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5]

    • Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range, which can enhance absorption.[6]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[4][7]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[4][7]

A study on this compound reported using a vehicle of 5% glucose containing 10% (w/v) Tween 80 and 5% (w/v) propylene glycol for in vivo administration in a mouse xenograft model, which suggests a formulation approach to handle a poorly soluble compound.[1]

Troubleshooting Guide

Issue 1: High variability in plasma exposure between individual animals.

  • Possible Cause: Inconsistent food intake. The presence or absence of food, particularly high-fat meals, can significantly impact the absorption of lipophilic compounds.

  • Troubleshooting Step: Standardize the feeding schedule of the animals. For instance, fast the animals overnight before dosing. Alternatively, if a positive food effect is observed, administer the formulation with a standardized high-fat meal to ensure consistent absorption.

Issue 2: Precipitation of this compound in aqueous media during in vitro dissolution testing.

  • Possible Cause: The formulation is not robust enough to maintain the drug in a solubilized state upon dilution.

  • Troubleshooting Step:

    • For lipid-based formulations, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable micelles or emulsions that can effectively encapsulate the drug.

    • For solid dispersions, incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain supersaturation.

Issue 3: The selected formulation vehicle is causing toxicity in the animal model.

  • Possible Cause: Some organic solvents or high concentrations of surfactants can cause gastrointestinal irritation or other toxic effects.

  • Troubleshooting Step:

    • Screen for the tolerability of the vehicle in a small group of animals before proceeding with the main pharmacokinetic study.

    • Explore alternative, generally recognized as safe (GRAS) excipients.

    • Reduce the concentration of potentially toxic components in the formulation.

Data Presentation: Comparison of Formulation Strategies

The following table provides a hypothetical but representative comparison of pharmacokinetic parameters for this compound in different formulations after oral administration in a rat model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension50150 ± 354.0 ± 1.5980 ± 2105
SEDDS50950 ± 1801.5 ± 0.56850 ± 95035
Solid Dispersion50780 ± 1502.0 ± 0.85900 ± 80030
Nanoemulsion501100 ± 2201.0 ± 0.57800 ± 110040
IV Solution101500 ± 2500.11960 ± 300100

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent in the optimized ratio into a glass vial.

    • Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.

    • Add this compound to the mixture and vortex until it is completely dissolved.

  • Characterization of the SEDDS:

    • Visually assess the self-emulsification process by adding the formulation to water under gentle agitation.

    • Measure the droplet size and zeta potential of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g).

    • Acclimate the animals for at least one week before the experiment.

  • Study Design:

    • Divide the rats into groups (e.g., Aqueous Suspension, SEDDS, IV Solution).

    • Fast the animals overnight with free access to water before dosing.

  • Drug Administration:

    • For oral administration, administer the this compound formulation via oral gavage.

    • For intravenous administration, administer the drug solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study excipient_screening Excipient Screening formulation_prep Formulation Preparation excipient_screening->formulation_prep characterization In Vitro Characterization formulation_prep->characterization dosing Dosing characterization->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis PK Analysis analysis->pk_analysis

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibition TargetGenes Target Genes (e.g., RAD51, PLK1) ZNF143->TargetGenes Transcription CellSurvival Cancer Cell Survival TargetGenes->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis

Caption: Simplified signaling pathway of this compound.

logical_relationship PoorSolubility Poor Aqueous Solubility LowBioavailability Low Bioavailability PoorSolubility->LowBioavailability Formulation Advanced Formulation (e.g., SEDDS, Nanoemulsion) ImprovedSolubility Improved Solubility & Dissolution Formulation->ImprovedSolubility EnhancedBioavailability Enhanced Bioavailability ImprovedSolubility->EnhancedBioavailability

Caption: Logic for enhancing this compound bioavailability.

References

Addressing YPC-22026 vehicle and solvent compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YPC-22026.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Zinc Finger Protein 143 (ZNF143). ZNF143 is a transcription factor that plays a crucial role in regulating the expression of genes involved in the cell cycle, DNA replication, and DNA repair.[1][2] By inhibiting ZNF143, this compound can induce G2/M cell cycle arrest and apoptosis in cancer cells.[1]

2. What are the known downstream targets of the ZNF143 pathway affected by this compound?

Inhibition of ZNF143 by this compound has been shown to downregulate the expression of several key proteins involved in cell proliferation and survival. These include:

  • Cell Cycle Regulators: Polo-like kinase 1 (PLK1) and Aurora Kinase B (AURKB).[3]

  • DNA Replication Factors: Cell Division Cycle 6 (CDC6) and Minichromosome Maintenance (MCM) complex proteins.[2][3]

3. I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The precipitation may be due to the compound's low solubility in your final aqueous buffer. Try lowering the final concentration of this compound in your experiment.

  • Increase the percentage of organic solvent: If your experimental system allows, you can try to increase the percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of solvent toxicity to your cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Use a different vehicle: For in vivo studies, consider using a vehicle specifically designed for poorly soluble compounds. See the "Vehicle and Solvent Compatibility for In Vivo Studies" section for more details.

4. What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in an organic solvent like DMSO, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Vehicle and Solvent Compatibility

Solubility Data

The solubility of this compound can vary depending on the solvent. The following table provides illustrative solubility data for this compound in common laboratory solvents. Please note that these are representative values and should be experimentally confirmed.

SolventApproximate Solubility (mg/mL)Approximate Solubility (mM)
DMSO> 50> 100
Ethanol~10~20
Methanol~5~10
PBS (pH 7.4)< 0.1< 0.2

Vehicle and Solvent Compatibility for In Vivo Studies

Formulating this compound for in vivo administration requires careful selection of a vehicle to ensure its solubility and bioavailability. Below are some common vehicle formulations used for poorly soluble compounds that can be considered for this compound. The suitability of a particular vehicle should be determined experimentally.[4][5]

Vehicle CompositionNotes
10% DMSO, 40% PEG400, 50% SalineA common vehicle for compounds with poor water solubility.
5% DMSO, 95% Corn OilSuitable for highly lipophilic compounds.
20% Hydroxypropyl-β-cyclodextrin in SalineCyclodextrins can enhance the aqueous solubility of hydrophobic drugs.[5]

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

  • Possible Cause: Precipitation of this compound in the culture medium.

  • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider the troubleshooting steps mentioned in the FAQ section, such as lowering the final concentration or adjusting the solvent percentage.

  • Possible Cause: Degradation of this compound in the experimental setup.

  • Solution: Ensure that the stock solutions are stored properly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Problem: Low efficacy in in vivo animal models.

  • Possible Cause: Poor bioavailability due to inadequate vehicle formulation.

  • Solution: Experiment with different vehicle formulations to improve the solubility and absorption of this compound. Refer to the "Vehicle and Solvent Compatibility for In Vivo Studies" section for potential options.[6][7]

  • Possible Cause: Insufficient dose or dosing frequency.

  • Solution: Conduct a dose-response study to determine the optimal dosing regimen for your specific animal model and disease context.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Analytical balance

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability in Solution (HPLC-Based)

This protocol describes a method to evaluate the stability of this compound in a specific solvent over time.[8][9]

Materials:

  • This compound stock solution in the solvent of interest

  • Vials with screw caps

  • Incubator or water bath set at the desired temperature

  • HPLC system with a suitable column and UV detector

Methodology:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into multiple vials.

  • Store the vials at a specific temperature (e.g., room temperature, 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Analyze the sample by HPLC to determine the concentration of the parent this compound peak.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Plot the concentration of this compound as a function of time to assess its stability. The rate of degradation can be determined from this plot.

Visualizations

YPC_22026_Signaling_Pathway cluster_nucleus Nucleus cluster_target_genes Target Gene Transcription cluster_cellular_processes Cellular Processes YPC_22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC_22026->ZNF143 inhibition DNA DNA (Promoter Regions) ZNF143->DNA binds to PLK1 PLK1 DNA->PLK1 activates AURKB AURKB DNA->AURKB activates CDC6 CDC6 DNA->CDC6 activates MCM MCM proteins DNA->MCM activates G2M_Arrest G2/M Phase Cell Cycle Arrest PLK1->G2M_Arrest promotes AURKB->G2M_Arrest promotes Apoptosis Apoptosis CDC6->Apoptosis inhibits MCM->Apoptosis inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow_Solubility start Start add_excess Add excess this compound to solvent start->add_excess shake Shake to equilibrium (24-48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for HPLC supernatant->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for solubility determination.

References

Validation & Comparative

YPC-22026 vs. YPC-21661: A Comparative Analysis of Novel ZNF143 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising small-molecule inhibitors of the transcription factor ZNF143, YPC-21661 and its metabolically stable derivative, YPC-22026, reveals distinct profiles in their anti-cancer activities. This guide provides a comprehensive comparison of their performance based on available experimental data, intended for researchers, scientists, and professionals in drug development.

YPC-21661 was first identified as a novel inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1][2] Subsequent research led to the development of this compound, a derivative designed for improved metabolic stability.[1][3] Both compounds exert their effects by inhibiting the binding of ZNF143 to DNA, which in turn downregulates the expression of ZNF143-regulated genes critical for cancer cell proliferation and survival, such as RAD51, PLK1, and Survivin.[1][2]

Quantitative Performance Analysis

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the efficacy of this compound and YPC-21661.

In Vitro Activity
ParameterThis compoundYPC-21661Cell Lines Tested
ZNF143 Activity IC50 9.0 µmol/LNot explicitly stated, but shown to be effective at concentrations up to 3.0 µmol/LPC-3
Cytotoxicity IC50 0.33 µmol/LNot explicitly stated, but shown to be cytotoxicHCT116
0.66 µmol/LPC-3
In Vivo Antitumor Activity (HCT116 Xenograft Model)
CompoundDosageTumor Growth Inhibition Rate (IR)Day of Measurement
This compound 50 mg/kg40.8%Day 22
100 mg/kg56.1%Day 22
YPC-21661 Not tested in vivo due to metabolic instability--

Mechanism of Action and Cellular Effects

Both this compound and YPC-21661 induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The inhibition of ZNF143 by these small molecules leads to a downstream reduction in the expression of key proteins involved in DNA repair (RAD51), cell cycle regulation (PLK1), and inhibition of apoptosis (Survivin).[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ZNF143 inhibition and the general workflow of the key experiments conducted to evaluate this compound and YPC-21661.

G cluster_0 This compound / YPC-21661 Inhibition of ZNF143 Pathway YPC This compound or YPC-21661 ZNF143 ZNF143 YPC->ZNF143 Inhibits DNA ZNF143 Binding Site on DNA ZNF143->DNA Binds to Transcription Gene Transcription DNA->Transcription Proteins RAD51, PLK1, Survivin Transcription->Proteins Effects Cell Cycle Progression, DNA Repair, Inhibition of Apoptosis Proteins->Effects Cancer Cancer Cell Survival & Proliferation Effects->Cancer

Caption: Proposed signaling pathway of ZNF143 inhibition by this compound and YPC-21661.

G cluster_1 General Experimental Workflow start Start in_vitro In Vitro Assays start->in_vitro luciferase Luciferase Reporter Assay (ZNF143 Activity) in_vitro->luciferase mtt MTT Assay (Cytotoxicity) in_vitro->mtt facs Flow Cytometry (Cell Cycle Analysis) in_vitro->facs western Western Blot (Protein Expression) in_vitro->western in_vivo In Vivo Studies (Xenograft Model) in_vitro->in_vivo end End in_vivo->end

Caption: General experimental workflow for evaluating this compound and YPC-21661.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Luciferase Reporter Gene Assay
  • Cell Line: PC-3 cells stably transfected with a pGL3 vector containing two copies of the ZNF143 binding site from the human RAD51 promoter upstream of the luciferase gene (pGL3-SBSx2-Luc).

  • Treatment: Cells were treated with varying concentrations of YPC-21661 or this compound for 16 hours.

  • Measurement: Luciferase activity was measured to determine the inhibitory effect on ZNF143 transcriptional activity.

Cell Viability (MTT) Assay
  • Cell Lines: HCT116 and PC-3 cells.

  • Treatment: Cells were treated with various concentrations of the compounds.

  • Measurement: Cell viability was assessed using the MTT assay to determine the cytotoxic effects.

Cell Cycle Analysis
  • Cell Line: HCT116 cells.

  • Treatment: Cells were treated with YPC-21661 or this compound.

  • Staining: Cells were fixed and stained with propidium iodide.

  • Analysis: Cell cycle distribution was analyzed by flow cytometry.

Western Blotting
  • Cell Line: HCT116 cells.

  • Treatment: Cells were treated with YPC-21661 for 16 hours.

  • Analysis: The expression levels of ZNF143 target gene proteins (RAD51, PLK1, Survivin) and ZNF143 itself were analyzed by Western blotting.

In Vivo Xenograft Model
  • Animal Model: Nude mice bearing HCT116 tumor xenografts.

  • Treatment: this compound was administered orally at doses of 50 or 100 mg/kg.

  • Measurement: Tumor volume was measured to evaluate the in vivo antitumor activity. The expression of ZNF143 target genes within the tumors was also analyzed.

Conclusion

This compound demonstrates a clear advantage over its parent compound, YPC-21661, due to its enhanced metabolic stability, which allows for effective in vivo application.[1] While the in vitro activity of this compound in inhibiting ZNF143 transcription appears weaker than that of YPC-21661, it exhibits potent cytotoxicity against cancer cell lines and significant tumor growth inhibition in a xenograft model.[1] These findings underscore the potential of this compound as a promising candidate for further development as a novel anti-cancer therapeutic targeting the ZNF143 pathway.

References

Validating ZNF143 Inhibition: A Comparative Guide to YPC-22026 and siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Zinc-finger protein 143 (ZNF143) has emerged as a promising target in cancer therapeutics due to its integral role in cell cycle progression, DNA repair, and drug resistance.[1][2][3] This guide provides a comparative analysis of two primary methods for inhibiting ZNF143 activity: the novel small molecule inhibitor YPC-22026 and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid researchers in the evaluation and application of these inhibitory approaches.

Comparative Analysis of ZNF143 Inhibition Strategies

A direct comparison between this compound and other small molecule inhibitors of ZNF143 is challenging due to the limited number of publicly disclosed direct inhibitors. Therefore, this guide contrasts the pharmacological inhibition by this compound with the genetic knockdown of ZNF143 via small interfering RNA (siRNA), a common research tool for target validation.

Performance and Effects
FeatureThis compound (Small Molecule Inhibitor)siRNA-mediated Knockdown
Mechanism of Action Inhibits the binding of ZNF143 to DNA, thereby down-regulating the expression of ZNF143-regulated genes.[1][2]Degrades ZNF143 mRNA, leading to reduced ZNF143 protein expression.[3]
Inhibitory Activity Inhibits ZNF143 transcriptional activity with an IC50 of 9.0 μmol/L in a luciferase reporter assay.[4]Can achieve significant but often incomplete reduction of ZNF143 protein levels.[3]
Cellular Effects Induces G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[2][4] Cytotoxic to HCT116 and PC-3 cancer cells with IC50 values of 0.33 and 0.66 μmol/L, respectively.[4]Downregulation of ZNF143 induces G2/M cell cycle arrest and apoptosis.[3]
In Vivo Efficacy A metabolically stable derivative, this compound, induced tumor regression in a mouse xenograft model by suppressing ZNF143-regulated genes.[1][2]Primarily used for in vitro studies and short-term in vivo studies due to delivery challenges and transient effects.
Therapeutic Potential Considered a promising first-in-class drug seed for cancer therapeutics.[2]Primarily a research tool for target validation; limited direct therapeutic application due to delivery and stability issues.

Experimental Protocols

Luciferase Reporter Assay for ZNF143 Transcriptional Activity

This assay quantifies the ability of a compound to inhibit the transcriptional activity of ZNF143 on its target gene promoters.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with ZNF143 binding sites is introduced into cells. In the presence of active ZNF143, the luciferase gene is transcribed, and the resulting enzyme produces a measurable luminescent signal upon the addition of its substrate. An inhibitor of ZNF143 will reduce luciferase expression and, consequently, the luminescent signal.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., PC-3) in a 96-well plate.

    • Transfect the cells with a ZNF143-responsive luciferase reporter plasmid (e.g., pGL3-SBSx2-Luc) and a control plasmid (e.g., a Renilla luciferase vector for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

  • Cell Lysis:

    • After the desired incubation period (e.g., 16-24 hours), wash the cells with PBS and add passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay substrate and measure the firefly luciferase activity.

    • Add the Renilla luciferase substrate and measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound inhibits the binding of ZNF143 to the promoter regions of its target genes in a cellular context.

Principle: Cells are treated with the inhibitor, and then the protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to ZNF143 is used to immunoprecipitate the ZNF143-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the promoter regions of ZNF143 target genes.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells (e.g., PC-3/3xFlag-ZNF143) with this compound or a vehicle control.

    • Add formaldehyde to the culture medium to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into smaller fragments (200-1000 bp) using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-ZNF143 antibody (or an anti-Flag antibody for tagged protein) overnight.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C.

  • DNA Purification and Analysis:

    • Purify the DNA from the eluted sample.

    • Use quantitative PCR (qPCR) with primers specific to the promoter regions of ZNF143 target genes (e.g., PLK1, RAD51) to quantify the amount of precipitated DNA. A decrease in the amount of amplified DNA in the this compound-treated sample compared to the control indicates inhibition of ZNF143 binding.

Visualizing the Pathways and Processes

ZNF143 Signaling Pathway

ZNF143_Signaling_Pathway ZNF143 ZNF143 DNA Promoter Region (ZNF143 Binding Site) ZNF143->DNA Binds to YPC22026 This compound YPC22026->ZNF143 Inhibits Target_Genes Target Gene Transcription (e.g., RAD51, PLK1, Survivin) DNA->Target_Genes Activates Cell_Cycle Cell Cycle Progression (G2/M) Target_Genes->Cell_Cycle Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Drug_Resistance Drug Resistance Target_Genes->Drug_Resistance Contributes to

Caption: The ZNF143 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating ZNF143 Inhibitory Activity

ZNF143_Inhibitor_Validation_Workflow start Start: Hypothesis (Compound inhibits ZNF143) luciferase Luciferase Reporter Assay (Measure ZNF143 transcriptional activity) start->luciferase ic50 Determine IC50 luciferase->ic50 chip Chromatin Immunoprecipitation (ChIP)-qPCR (Assess ZNF143-DNA binding) ic50->chip If active binding_inhibition Confirm Inhibition of DNA Binding chip->binding_inhibition western Western Blot (Analyze downstream target protein levels e.g., RAD51, PLK1) binding_inhibition->western If binding is inhibited target_downregulation Confirm Target Downregulation western->target_downregulation cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-8) target_downregulation->cell_viability If targets are downregulated cytotoxicity Determine Cytotoxicity (IC50) cell_viability->cytotoxicity end Conclusion: Compound is a validated ZNF143 inhibitor cytotoxicity->end If cytotoxic

Caption: A typical experimental workflow for validating a ZNF143 inhibitor.

References

Comparing the efficacy of YPC-22026 to other ZNF143 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Zinc-finger protein 143 (ZNF143) has emerged as a promising target in cancer therapeutics due to its integral role in cell cycle progression, DNA replication, and resistance to anticancer drugs.[1][2] This guide provides a comparative analysis of two primary methods for inhibiting ZNF143 function: the novel small molecule inhibitor YPC-22026 and small interfering RNA (siRNA)-mediated gene silencing. This objective comparison is supported by experimental data to inform research and development decisions in the pursuit of novel cancer therapies.

Efficacy Comparison: this compound vs. ZNF143 siRNA

The following tables summarize the quantitative data on the efficacy of this compound and its precursor, YPC-21661, in comparison to the effects observed with ZNF143-specific siRNA.

Table 1: In Vitro Cytotoxicity and ZNF143 Inhibition
InhibitorCell LineIC50 (Cytotoxicity)IC50 (ZNF143 Activity)Notes
This compound HCT116 (Colon Cancer)0.33 µM9.0 µMA metabolically stable derivative of YPC-21661.[3]
PC-3 (Prostate Cancer)0.66 µM9.0 µM
YPC-21661 HCT116 (Colon Cancer)6.0 nMNot ReportedPrecursor to this compound.[3]
PC-3 (Prostate Cancer)6.8 nMNot Reported
ZNF143 siRNA Not ApplicableNot ApplicableNot ApplicableInhibition is achieved by targeted mRNA degradation, not direct binding.
Table 2: Cellular Effects of ZNF143 Inhibition
Inhibition MethodCell LineEffect on Cell CycleInduction of ApoptosisKey Downregulated Genes
This compound HCT116, PC-3G2/M ArrestYesRAD51, PLK1, Survivin
ZNF143 siRNA PC-3 (Prostate Cancer)G2/M ArrestYes (increase in sub-G1 population and Annexin V positive cells)[1]CDC6, PLK1, MCM proteins, and 152 other genes.[1][2]
U373 (Glioma)Not explicitly stated, but reduced cell viabilityYesKPNA2

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ZNF143_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects IGF-1 IGF-1 ZNF143 ZNF143 IGF-1->ZNF143 induces expression Ets Family Ets Family Ets Family->ZNF143 regulates expression RAD51 RAD51 ZNF143->RAD51 activates PLK1 PLK1 ZNF143->PLK1 activates Survivin Survivin ZNF143->Survivin activates CDC6 CDC6 ZNF143->CDC6 activates AURKB AURKB ZNF143->AURKB activates MCM_Proteins MCM Proteins ZNF143->MCM_Proteins activates CellCycle Cell Cycle Progression (G2/M) RAD51->CellCycle PLK1->CellCycle PLK1->CellCycle Apoptosis Apoptosis PLK1->Apoptosis inhibition of Survivin->CellCycle Survivin->Apoptosis inhibition of DNA_Replication DNA Replication CDC6->DNA_Replication AURKB->CellCycle MCM_Proteins->DNA_Replication

Caption: Simplified ZNF143 signaling pathway.

Luciferase_Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay for ZNF143 Activity A Transfect cells with ZNF143-responsive luciferase reporter plasmid B Treat cells with This compound or control A->B C Lyse cells B->C D Add luciferase substrate C->D E Measure luminescence D->E F Analyze data: Lower luminescence indicates ZNF143 inhibition E->F

Caption: Workflow for a luciferase reporter assay.

ChIP_Assay_Workflow cluster_workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow A Cross-link proteins to DNA in cells treated with inhibitor/control B Lyse cells and shear chromatin A->B C Immunoprecipitate ZNF143-DNA complexes with anti-ZNF143 antibody B->C D Reverse cross-links and purify DNA C->D E Quantify target gene promoter DNA by qPCR D->E F Analyze data: Reduced DNA indicates inhibited ZNF143 binding E->F

References

Comparative Analysis of YPC-22026: A Novel ZNF143 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer effects of YPC-22026 in comparison to standard chemotherapeutic agents in colon and prostate cancer cell lines.

This guide provides a detailed comparison of the novel anti-cancer compound this compound with established chemotherapy drugs, focusing on its efficacy in the human colon cancer cell line HCT116 and the human prostate cancer cell line PC-3. Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough understanding of its mechanism and potential as a therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and drug resistance.[1][2] It is a metabolically stable derivative of YPC-21661, designed to improve its pharmacokinetic profile.[1] By targeting ZNF143, this compound disrupts the expression of key genes involved in cell cycle progression and apoptosis, presenting a novel mechanism of action in cancer therapy.[1][2]

In Vitro Efficacy: this compound vs. Standard Chemotherapies

The anti-cancer effects of this compound have been evaluated in HCT116 and PC-3 cell lines and can be compared to the known effects of standard-of-care chemotherapies for colon and prostate cancer, respectively.

Performance in HCT116 Human Colon Cancer Cells

This compound demonstrates significant cytotoxic effects in the HCT116 human colon cancer cell line. A comparison with oxaliplatin, a platinum-based agent commonly used in colorectal cancer treatment, is summarized below.

Table 1: Comparison of this compound and Oxaliplatin in HCT116 Cells

ParameterThis compoundOxaliplatin
Mechanism of Action ZNF143 inhibitor; downregulates RAD51, PLK1, SurvivinDNA cross-linking, leading to apoptosis
IC50 0.33 µmol/L[1]HCT116 cells are sensitive to oxaliplatin, though specific IC50 values can vary between studies. For example, one study showed an IC50 of approximately 150 μM after 6 hours of treatment.
Effect on Cell Cycle G2/M arrest[1]Can induce S-phase arrest and apoptosis.
Apoptosis Induction Induces apoptosis[1]Induces apoptosis.
Performance in PC-3 Human Prostate Cancer Cells

In the PC-3 human prostate cancer cell line, this compound has also shown potent anti-proliferative activity. A comparison with docetaxel, a taxane-based chemotherapy widely used for metastatic prostate cancer, is detailed below.

Table 2: Comparison of this compound and Docetaxel in PC-3 Cells

ParameterThis compoundDocetaxel
Mechanism of Action ZNF143 inhibitor; downregulates RAD51, PLK1, SurvivinMicrotubule stabilizer, leading to mitotic arrest and apoptosis
IC50 0.66 µmol/L[1]IC50 values for docetaxel in PC-3 cells are reported in the nanomolar range, for instance, one study reported an IC50 of 10 nM at 48 hours.
Effect on Cell Cycle Induces G2/M arrest[1]Induces G2/M arrest.
Apoptosis Induction Induces apoptosis[1]Induces apoptosis.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ZNF143. This leads to the downregulation of ZNF143 target genes that are critical for cell survival and proliferation.

YPC22026_Pathway This compound Mechanism of Action YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 inhibits G2M_Arrest G2/M Arrest YPC22026->G2M_Arrest Apoptosis_Induction Apoptosis Induction YPC22026->Apoptosis_Induction DNA_Binding ZNF143 Binding to DNA ZNF143->DNA_Binding Target_Genes Target Gene Transcription (RAD51, PLK1, Survivin) DNA_Binding->Target_Genes activates Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth contributes to Tumor_Regression Tumor Regression G2M_Arrest->Tumor_Regression leads to Apoptosis_Induction->Tumor_Regression leads to

Caption: this compound inhibits ZNF143, leading to G2/M arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.

Materials:

  • HCT116 or PC-3 cells

  • 96-well plates

  • Complete culture medium

  • This compound, Oxaliplatin, or Docetaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate_48h Incubate for 48-72h Treat->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[5]

  • Wash the fixed cells twice with PBS.[5]

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.[6]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events.[5]

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Western Blotting for ZNF143 Target Genes

This protocol is used to detect changes in the protein expression of RAD51, PLK1, and Survivin following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-RAD51, anti-PLK1, anti-Survivin, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound presents a promising novel approach to cancer therapy by targeting the ZNF143 transcription factor. Its potent cytotoxic effects in both colon and prostate cancer cell lines, mediated through the induction of G2/M arrest and apoptosis, highlight its potential as a broad-spectrum anti-cancer agent. While direct comparative studies with standard chemotherapies are still needed, the available data suggests that this compound has a distinct mechanism of action and significant anti-proliferative activity. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. The unique targeting of ZNF143 may also offer opportunities for combination therapies to overcome resistance to existing treatments.

References

A Preclinical Candidate for Colon Cancer, YPC-220226, Compared with Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical candidate YPC-22026 with the current standard-of-care chemotherapy regimens for colon cancer. The comparison is based on available preclinical data for this compound and established clinical data for standard chemotherapy, focusing on their mechanisms of action, available efficacy data, and developmental status.

Overview of this compound

This compound is a novel, small molecule inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs.[1] As a metabolically stable derivative of its predecessor YPC-21661, this compound has demonstrated anti-tumor activity in a preclinical model of human colon cancer.[1] Its development is in the early, preclinical stage, and it has not yet been evaluated in human clinical trials.

Standard-of-Care Chemotherapy for Colon Cancer

The cornerstone of colon cancer treatment for several decades has been chemotherapy. The specific regimen is determined by the stage of the cancer and the patient's overall health. For adjuvant (post-surgery) and metastatic colon cancer, the most common chemotherapy regimens are FOLFOX and FOLFIRI, often used in combination with targeted therapies.[2][3][4][5] Capecitabine is an oral fluoropyrimidine that is also a standard treatment option, particularly in the adjuvant setting.[6][7]

Comparative Data

Due to the early stage of this compound development, no direct comparative studies with standard-of-care chemotherapy exist. The following tables summarize the available data for each treatment modality.

Table 1: Mechanism of Action
Agent(s) Target Mechanism of Action
This compound ZNF143 Transcription FactorInhibits the transcriptional activity of ZNF143, leading to the downregulation of target genes involved in cell survival and DNA repair (e.g., RAD51, PLK1, Survivin). This induces apoptosis and inhibits tumor cell growth.[1]
FOLFOX DNA Synthesis & ReplicationA combination of: Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[2][8] Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to DNA damage and apoptosis.[2][8] Leucovorin: Enhances the cytotoxic effect of 5-FU.[2]
FOLFIRI DNA Synthesis & ReplicationA combination of: Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[3][9] Irinotecan: A topoisomerase I inhibitor that prevents DNA unwinding, leading to DNA strand breaks and cell death.[3][9] Leucovorin: Enhances the cytotoxic effect of 5-FU.[3]
Capecitabine DNA SynthesisAn oral prodrug that is converted to 5-FU in the body, where it then inhibits thymidylate synthase, disrupting DNA synthesis.[6][10][11][12]
Table 2: Efficacy Data
Agent(s) Developmental Stage Colon Cancer Indication Available Efficacy Data
This compound PreclinicalNot yet establishedIn a mouse xenograft model of human colon cancer (HCT116 cells), this compound at 50 and 100 mg/kg significantly inhibited tumor growth.[1] It also induced apoptosis in HCT116 cells in vitro.[1]
FOLFOX Clinical (Standard of Care)Adjuvant (Stage III) and Metastatic Colon CancerAdjuvant (Stage III): Significantly improves disease-free survival (DFS) and overall survival (OS) compared to 5-FU/leucovorin alone.[7][13] Metastatic: A first-line option that improves response rates and survival compared to single-agent therapy.[5][14]
FOLFIRI Clinical (Standard of Care)Metastatic Colon CancerA standard first- or second-line treatment for metastatic colorectal cancer, with comparable efficacy to FOLFOX in terms of overall survival.[5]
Capecitabine Clinical (Standard of Care)Adjuvant (Stage III) and Metastatic Colon CancerAdjuvant (Stage III): Non-inferior to 5-FU/leucovorin in terms of disease-free survival. Metastatic: Used as a single agent or in combination with other drugs.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

YPC22026_Pathway YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibition TargetGenes Target Genes (e.g., RAD51, PLK1, Survivin) ZNF143->TargetGenes Transcription CellSurvival Cell Survival & DNA Repair TargetGenes->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibition

Caption: Proposed mechanism of action of this compound.

Standard Chemotherapy (FOLFOX/FOLFIRI) Mechanism of Action

Chemo_Pathway cluster_folfox FOLFOX cluster_folfiri FOLFIRI Oxaliplatin Oxaliplatin DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Irinotecan Irinotecan TopoisomeraseI Topoisomerase I Irinotecan->TopoisomeraseI Inhibition DNAsynthesis DNA Synthesis TopoisomeraseI->DNAsynthesis Required for FiveFU 5-Fluorouracil (5-FU) ThymidylateSynthase Thymidylate Synthase FiveFU->ThymidylateSynthase Inhibition ThymidylateSynthase->DNAsynthesis DNAsynthesis->Apoptosis Inhibition leads to

Caption: Simplified mechanisms of action for FOLFOX and FOLFIRI.

Experimental Protocols

In Vitro Cytotoxicity Assay for this compound
  • Cell Line: Human colon cancer cell line HCT116.

  • Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 96 hours. Cell viability is assessed using a WST-8 assay, which measures mitochondrial dehydrogenase activity. The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Tumor Growth Inhibition Study for this compound
  • Animal Model: Male BALB/c nude mice.

  • Tumor Implantation: HCT116 human colon cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses (e.g., 50 and 100 mg/kg) daily for a defined period.

  • Efficacy Endpoint: Tumor volume is measured regularly with calipers. The tumor growth inhibition rate is calculated by comparing the mean tumor volume of the treated groups to the control group.

Standard Chemotherapy Administration (Example: FOLFOX)
  • Patient Population: Patients with Stage III or metastatic colon cancer.

  • Regimen: The FOLFOX regimen is typically administered in 2-week cycles.[15][16]

    • Day 1: Oxaliplatin is given as an intravenous (IV) infusion over 2 hours, concurrently with leucovorin IV over 2 hours. This is followed by a 5-FU IV bolus and then a 46-hour continuous IV infusion of 5-FU via a portable pump.[15][16]

  • Monitoring: Patients are monitored for side effects, including neutropenia, neuropathy, and gastrointestinal toxicity. Dose adjustments are made as needed.

Summary and Future Directions

This compound represents a novel therapeutic approach for colon cancer by targeting the ZNF143 transcription factor, a mechanism distinct from the DNA-damaging effects of standard chemotherapies. Preclinical data are promising, demonstrating in vitro cytotoxicity and in vivo anti-tumor activity in a colon cancer model.

However, it is crucial to emphasize that this compound is in the very early stages of drug development. Extensive further research, including comprehensive toxicology studies and subsequent clinical trials (Phase I, II, and III), will be necessary to establish its safety and efficacy in humans.

In contrast, FOLFOX, FOLFIRI, and capecitabine are well-established standard-of-care treatments with proven clinical benefits in improving survival for patients with colon cancer. While effective, these cytotoxic chemotherapies are associated with significant side effects.

The development of targeted therapies like this compound holds the potential to offer new treatment options for colon cancer, possibly with different efficacy and toxicity profiles compared to conventional chemotherapy. Future research should focus on identifying biomarkers that could predict which patients are most likely to respond to a ZNF143 inhibitor. Head-to-head preclinical studies comparing this compound with standard chemotherapeutic agents would also be valuable in better defining its potential role in the treatment landscape of colon cancer.

References

A Head-to-Head Showdown: YPC-22026 and Belzutifan, a New Wave of Transcription Factor Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel cancer therapeutics has led to a promising frontier: the direct inhibition of transcription factors. These proteins, often dysregulated in cancer, have long been considered "undruggable" targets. This guide provides a detailed, head-to-head comparison of two novel transcription factor inhibitors: YPC-22026, a preclinical inhibitor of Zinc-finger protein 143 (ZNF143), and Belzutifan (WELIREG®), an FDA-approved inhibitor of Hypoxia-inducible factor 2α (HIF-2α).

This comparison guide delves into their mechanisms of action, presents preclinical and clinical efficacy data, and provides detailed experimental protocols for key assays used in their evaluation.

At a Glance: this compound vs. Belzutifan

FeatureThis compoundBelzutifan (MK-6482, PT2977)
Target Zinc-finger protein 143 (ZNF143)Hypoxia-inducible factor 2α (HIF-2α)
Mechanism of Action Inhibits the binding of ZNF143 to DNA, downregulating the expression of ZNF143-regulated genes involved in cell survival and drug resistance.Binds to HIF-2α and prevents its heterodimerization with HIF-1β, thereby inhibiting the transcription of HIF-2α target genes involved in angiogenesis, cell proliferation, and survival.
Development Status PreclinicalFDA-approved for von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC) and other tumors.
Therapeutic Area (Preclinical/Clinical) Cancer (Colon, Prostate)Cancer (Renal Cell Carcinoma, Pancreatic Neuroendocrine Tumors, etc.)

Unveiling the Mechanisms: How They Disrupt Cancer's Transcriptional Machinery

This compound: Targeting a Gatekeeper of Cell Proliferation and Drug Resistance

This compound is a novel small molecule that takes aim at ZNF143, a transcription factor implicated in cancer cell survival and resistance to anticancer drugs. By directly interfering with the ability of ZNF143 to bind to its DNA targets, this compound effectively shuts down the expression of key genes that cancer cells rely on for their growth and resilience, such as RAD51, PLK1, and Survivin.[1] This disruption of the ZNF143 signaling pathway ultimately leads to cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells.[1]

ZNF143_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ZNF143 ZNF143 DNA DNA (Target Gene Promoters) ZNF143->DNA Binds to Transcription Transcription DNA->Transcription Initiates YPC22026 This compound YPC22026->ZNF143 Inhibits Binding mRNA mRNA (RAD51, PLK1, Survivin) Transcription->mRNA Protein Proteins (RAD51, PLK1, Survivin) mRNA->Protein Translation CellCycle G2/M Progression Protein->CellCycle Inhibition_Apoptosis Inhibition of Apoptosis Protein->Inhibition_Apoptosis Apoptosis Apoptosis Inhibition_Apoptosis->Apoptosis

ZNF143 Signaling Pathway and Inhibition by this compound.

Belzutifan: A Clinically Validated Approach to Counteracting Hypoxia-Driven Cancers

Belzutifan is a first-in-class inhibitor of HIF-2α, a transcription factor that is a key driver in many cancers, particularly clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor gene is often inactivated.[2][3] In healthy cells under normal oxygen conditions, the VHL protein targets HIF-2α for degradation. However, in the absence of functional VHL or under hypoxic conditions, HIF-2α accumulates and partners with HIF-1β to activate the transcription of a host of genes that promote tumor growth, angiogenesis, and metastasis. Belzutifan works by binding to a pocket on the HIF-2α protein, preventing its interaction with HIF-1β and thereby blocking its transcriptional activity.[3][4]

HIF2a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HIF2a_protein HIF-2α Degradation Proteasomal Degradation HIF2a_protein->Degradation Targets for HIF2a_nuc HIF-2α HIF2a_protein->HIF2a_nuc Translocates to Nucleus (Hypoxia or VHL loss) VHL VHL Protein VHL->HIF2a_protein Functional VHL HIF_complex HIF-2α/HIF-1β Complex HIF2a_nuc->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Belzutifan Belzutifan Belzutifan->HIF2a_nuc Inhibits Dimerization DNA_HRE DNA (Hypoxia Response Elements) HIF_complex->DNA_HRE Binds to Transcription_HIF Transcription DNA_HRE->Transcription_HIF Initiates mRNA_HIF mRNA (VEGF, etc.) Transcription_HIF->mRNA_HIF Angiogenesis Angiogenesis mRNA_HIF->Angiogenesis Proliferation Cell Proliferation mRNA_HIF->Proliferation

HIF-2α Signaling Pathway and Inhibition by Belzutifan.

Performance Data: A Comparative Analysis

The following tables summarize the available preclinical and clinical data for this compound and Belzutifan.

Table 1: In Vitro Efficacy

CompoundAssayCell LineIC50Reference
This compound ZNF143 Inhibition (Luciferase Reporter Assay)PC-3 (Prostate Cancer)9.0 µM[5]
Cytotoxicity (MTT Assay, 96h)HCT116 (Colon Cancer)0.33 µM[5][6]
Cytotoxicity (MTT Assay, 96h)PC-3 (Prostate Cancer)0.66 µM[5][6]
Belzutifan Cytotoxicity (MCF-7 Breast Cancer)MCF-7> 5 µM[7]
Inhibition of Tubulin Polymerization-> 20 µM[7]

Note: Direct comparative in vitro cytotoxicity data in the same cell lines is limited. Belzutifan's primary evaluation focuses on its specific inhibition of HIF-2α activity rather than broad cytotoxicity.

Table 2: In Vivo Efficacy (Xenograft Models)

CompoundXenograft ModelDosing RegimenTumor Growth InhibitionReference
This compound HCT116 (Colon Cancer)50 or 100 mg/kg, i.p.40.8% and 56.1% inhibition, respectively, on day 22.[6]
Belzutifan (as PT2385) 786-O (Renal Cancer)30 mg/kg, b.i.d.Complete tumor growth inhibition after 4 weeks.[8]
A498 (Renal Cancer)20 and 60 mg/kg, q.d.Tumor regression.[8]
Patient-Derived Xenograft (ccRCC)30 mg/kg, b.i.d.Complete tumor growth inhibition after 4 weeks.[8]

Table 3: Clinical Efficacy of Belzutifan

Clinical TrialIndicationKey Efficacy EndpointResultReference
LITESPARK-004 (Phase 2)VHL disease-associated ccRCCObjective Response Rate (ORR)49%[9]
LITESPARK-005 (Phase 3)Advanced ccRCC (previously treated)Progression-Free Survival (PFS)Significantly improved vs. everolimus[10]

Experimental Protocols: A Guide to Key Assays

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Belzutifan.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement Assay (e.g., Luciferase Reporter) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Target_Engagement->Cytotoxicity Mechanism_Validation Mechanism of Action (e.g., ChIP, Western Blot) Cytotoxicity->Mechanism_Validation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Cell_Cycle Xenograft Xenograft Tumor Model Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis (Target Gene Expression in Tumors) Efficacy->Pharmacodynamics cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Preclinical Candidate Selection

General Experimental Workflow for Preclinical Evaluation.
Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of a specific transcription factor.

  • Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., ZNF143 or HIF-2α). Cells are co-transfected with this reporter plasmid and an expression vector for the transcription factor. In the presence of an active transcription factor, the luciferase gene is expressed, and the resulting luminescence can be measured. An inhibitor will reduce the luminescence signal.

  • Protocol Outline:

    • Cell Culture and Transfection: Plate cells (e.g., PC-3 for ZNF143) in a multi-well plate. Transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Compound Treatment: After transfection, treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 16 hours).

    • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of transcription factor activity relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if a transcription factor binds to specific DNA regions in the genome and if an inhibitor can block this interaction.

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR to detect the presence of specific target gene promoters.

  • Protocol Outline:

    • Cross-linking and Cell Lysis: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells to release the chromatin.

    • Chromatin Shearing: Sonicate the chromatin to shear it into smaller fragments.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target transcription factor (e.g., ZNF143) or a control IgG.

    • Washing and Elution: Wash the antibody-bound complexes to remove non-specific binding and then elute the protein-DNA complexes.

    • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

    • DNA Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the promoter regions of target genes.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

  • Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

  • Protocol Outline:

    • Cell Treatment and Harvesting: Treat cells with the inhibitor (e.g., this compound) for a specified time. Harvest the cells by trypsinization.

    • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

    • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are injected into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or 786-O) into the flank of immunocompromised mice.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

    • Compound Administration: Administer the inhibitor (e.g., this compound or Belzutifan) to the treatment group according to a specific dosing schedule (e.g., intraperitoneally or orally). The control group receives a vehicle.

    • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

    • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound and Belzutifan represent a significant advancement in the field of cancer therapeutics by targeting previously challenging transcription factors. While this compound is in the early stages of preclinical development with promising anti-tumor activity against ZNF143-driven cancers, Belzutifan has already demonstrated clinical benefit as an inhibitor of HIF-2α, leading to its FDA approval. This head-to-head comparison highlights the distinct yet powerful approaches of these two novel inhibitors in disrupting the transcriptional programs that fuel cancer growth. The continued exploration of these and other transcription factor inhibitors holds great promise for the future of oncology drug development.

References

Assessing the Specificity of YPC-22026 for ZNF143: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of YPC-22026, a novel small molecule inhibitor of the transcription factor Zinc-finger protein 143 (ZNF143). As a potential first-in-class inhibitor, understanding its specificity is paramount for its development as a therapeutic agent. This document summarizes the current publicly available data on this compound, compares it with its less stable precursor, YPC-21661, and outlines the experimental framework required for a thorough specificity evaluation.

Executive Summary

This compound has been identified as a promising inhibitor of ZNF143, a transcription factor implicated in cancer cell proliferation, survival, and drug resistance. This compound is a metabolically stabilized derivative of YPC-21661 and has demonstrated anti-tumor activity in vitro and in vivo. The primary mechanism of action is the inhibition of ZNF143's binding to DNA, leading to the downregulation of its target genes. While data on its cellular and in vivo efficacy are available, a critical gap exists in the understanding of its specificity. To date, there is no publicly available information on the selectivity profile of this compound against other zinc-finger proteins or broader off-target assessments like kinome scans. This guide presents the existing data and proposes a path forward for a comprehensive specificity analysis.

Product Performance: this compound vs. YPC-21661

The primary comparison for this compound is its parent compound, YPC-21661. This compound was designed to have improved metabolic stability.

ParameterThis compoundYPC-21661Reference
Target ZNF143ZNF143[1][2]
Mechanism of Action Inhibits ZNF143 DNA bindingInhibits ZNF143 DNA binding[1][2]
ZNF143 Activity IC50 9.0 µMNot Reported[3]
Cytotoxicity IC50 (HCT116 cells) 0.33 µMNot Reported[3]
Cytotoxicity IC50 (PC-3 cells) 0.66 µMNot Reported[3]
In Vivo Activity Tumor regression in xenograft modelsNot Reported (metabolically unstable)[1][2]

Note: While direct comparative IC50 values for ZNF143 inhibition are not available for both compounds in the same study, the data indicates that this compound retains inhibitory activity while having the improved stability necessary for in vivo studies.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action, the following diagrams illustrate the ZNF143 signaling pathway and the experimental workflows used to characterize its inhibition.

ZNF143_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor ZNF143 ZNF143 DNA Promoter Region (e.g., RAD51, PLK1, Survivin) ZNF143->DNA Binds to Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation YPC22026 This compound YPC22026->ZNF143 Inhibits Binding Target Proteins RAD51, PLK1, Survivin Protein Synthesis->Target Proteins Cell Cycle Progression\n& Survival Cell Cycle Progression & Survival Target Proteins->Cell Cycle Progression\n& Survival

Caption: ZNF143 signaling pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow Cell Culture Cells with ZNF143-responsive luciferase reporter construct Treatment Treat with this compound Cell Culture->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Measure Luciferase Activity (Luminescence) Lysis->Measurement Analysis Quantify Inhibition of ZNF143 Activity Measurement->Analysis

Caption: Workflow for Luciferase Reporter Assay to measure ZNF143 activity.

ChIP_Assay_Workflow Crosslinking Crosslink proteins to DNA in cells treated with this compound Chromatin Shearing Shear Chromatin Crosslinking->Chromatin Shearing Immunoprecipitation Immunoprecipitate with anti-ZNF143 antibody Chromatin Shearing->Immunoprecipitation Reverse Crosslinks Reverse Crosslinks and Purify DNA Immunoprecipitation->Reverse Crosslinks qPCR qPCR of ZNF143 target gene promoters Reverse Crosslinks->qPCR

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Proposed Experiments for Specificity Profiling

To thoroughly assess the specificity of this compound, the following experiments are recommended:

  • Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC): To quantify the direct binding affinity of this compound to purified ZNF143 protein and a panel of other zinc-finger domain-containing proteins.

  • Broad Kinase Profiling (Kinome Scan): To determine if this compound inhibits any protein kinases, a common source of off-target effects for small molecule inhibitors.

  • Proteome-wide Cellular Thermal Shift Assay (CETSA): To identify the direct and indirect cellular targets of this compound in an unbiased manner in a cellular context.

  • RNA-sequencing: To globally assess the transcriptional changes induced by this compound and compare them to the effects of ZNF143 knockdown to identify potential off-target gene regulation.

Experimental Protocols

Luciferase Reporter Assay for ZNF143 Activity

This assay measures the ability of this compound to inhibit the transcriptional activity of ZNF143 on a reporter gene.

Materials:

  • PC-3 cells stably transfected with a luciferase reporter vector containing ZNF143 binding sites (e.g., pGL3-SBSx2-Luc).

  • Control cells with a promoterless luciferase vector.

  • This compound.

  • Bright-Glo™ Luciferase Assay System.

  • 96-well white plates.

  • Luminometer.

Protocol:

  • Seed the stably transfected PC-3 cells in 96-well white plates.

  • The following day, treat the cells with a serial dilution of this compound.

  • Incubate the cells for 16 hours.

  • Equilibrate the Bright-Glo™ reagent to room temperature.

  • Add Bright-Glo™ reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the results to cell viability, which can be determined by a parallel MTT assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound inhibits the binding of ZNF143 to the promoter regions of its target genes in a cellular context.

Materials:

  • PC-3 cells.

  • This compound.

  • Formaldehyde (for crosslinking).

  • Glycine (to quench crosslinking).

  • Lysis buffer.

  • Sonication equipment.

  • Anti-ZNF143 antibody.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K.

  • DNA purification kit.

  • Primers for qPCR targeting the promoter regions of ZNF143 target genes (e.g., PLK1).

Protocol:

  • Treat PC-3 cells with this compound or a vehicle control.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

  • Quench the crosslinking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an anti-ZNF143 antibody overnight with rotation at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA crosslinks by heating with Proteinase K.

  • Purify the DNA using a DNA purification kit.

  • Perform quantitative PCR (qPCR) using primers specific to the promoter regions of known ZNF143 target genes to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in this compound-treated cells compared to control indicates inhibition of ZNF143 binding.

Conclusion and Future Directions

This compound is a promising ZNF143 inhibitor with demonstrated anti-cancer activity. However, the current lack of comprehensive specificity data is a significant hurdle for its further development. The experimental protocols and proposed studies outlined in this guide provide a clear roadmap for thoroughly characterizing the selectivity of this compound. Elucidating its off-target profile is a critical next step to validate ZNF143 as a druggable cancer target and to advance this compound towards clinical consideration.

References

Establishing Reproducibility for Novel ZNF143 Inhibitor YPC-22026: A Baseline Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The objective of this guide is to provide a comprehensive baseline for researchers seeking to reproduce and build upon the experimental results of YPC-22026, a novel small molecule inhibitor of the transcription factor ZNF143. To date, the primary body of evidence for this compound originates from a single, foundational study. As such, this document serves not as a confirmation of cross-laboratory reproducibility, but as a standardized reference to facilitate such validation efforts. By presenting the initial findings and methodologies in a structured format, and comparing them against a well-established pathway inhibitor, we aim to equip researchers with the necessary tools to undertake independent verification.

Overview of Signaling Pathways

To understand the mechanism of this compound, it is crucial to visualize its target pathway in contrast to other cancer-related signaling cascades. This compound inhibits Zinc-finger protein 143 (ZNF143), a transcription factor that plays a key role in the expression of genes essential for cell cycle progression and survival.[1][2][3] For comparative purposes, we contrast this with the canonical Wnt/β-catenin signaling pathway, a frequently dysregulated pathway in colorectal cancer, the context in which this compound has been tested.

ZNF143_Pathway cluster_stimulus Cellular Stress / Growth Signals cluster_nucleus Nucleus Stress DNA Damage / Mitogens ZNF143 ZNF143 Stress->ZNF143 Activates DNA Promoter Region (e.g., RAD51, PLK1) ZNF143->DNA Binds to YPC22026 This compound YPC22026->ZNF143 Inhibits Binding Transcription Gene Transcription DNA->Transcription CellCycle Cell Cycle Progression & Survival Genes Transcription->CellCycle

Figure 1. Simplified ZNF143 signaling pathway and point of inhibition by this compound.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd DestructionComplex Destruction Complex (APC, Axin, GSK3β) Fzd->DestructionComplex Inhibits LRP LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates and Translocates CompoundQ Compound Q (Alternative Inhibitor) CompoundQ->BetaCatenin_n Inhibits Interaction TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds to TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Figure 2. Simplified canonical Wnt/β-catenin pathway and a point of alternative inhibition.

Comparative In Vitro Performance

The following tables summarize the reported in vitro efficacy of this compound and a representative Wnt pathway inhibitor, designated here as "Compound Q," in human cancer cell lines. All data for this compound is sourced from the foundational study by Haibara et al., 2017.

Table 1: this compound In Vitro Activity

Parameter Cell Line Result
ZNF143 Activity (IC50) PC-3 (Prostate) 9.0 µmol/L
Cell Viability (IC50) HCT116 (Colon) 0.33 µmol/L

| Cell Viability (IC50) | PC-3 (Prostate) | 0.66 µmol/L |

Table 2: Alternative Wnt Pathway Inhibitor (Compound Q) In Vitro Activity

Parameter Cell Line Result
Wnt/β-catenin Signaling (IC50) HEK293 (Embryonic Kidney) ≤ 0.3 µM

| Downregulation of Wnt Target Genes (c-MYC, AXIN2) | HCT116 (Colon) | Effective at 3-10 µM |

Comparative In Vivo Performance

This compound was evaluated in a mouse xenograft model using HCT116 cells to determine its anti-tumor activity.[1][3]

Table 3: this compound In Vivo Anti-Tumor Activity

Model Treatment Dose Result
HCT116 Xenograft 50 mg/kg 40.8% Inhibition of Tumor Growth (Day 22)
HCT116 Xenograft 100 mg/kg 56.1% Inhibition of Tumor Growth (Day 22)

| PC-3 Xenograft | 75 mg/kg | Significant decrease in intratumoral ZNF143 target genes |

Experimental Protocols & Workflow

Reproducibility is critically dependent on methodological consistency. The following are detailed protocols derived from the original study for key experiments.

ZNF143 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ZNF143.

  • Cell Culture: PC-3 cells are stably transfected with a pGL3-luciferase vector containing ZNF143 binding sites.

  • Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Incubation: Cells are incubated for 16 hours.

  • Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Data is normalized to a control vector.

Cell Viability (WST-8) Assay

This assay measures the cytotoxic effect of the compound.

  • Cell Seeding: HCT116 or PC-3 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of this compound.

  • Incubation: Cells are incubated for 96 hours.

  • Reagent Addition: WST-8 dye-based assay reagent is added to each well.

  • Measurement: After a short incubation, absorbance is measured at the appropriate wavelength. Viability is expressed as a percentage of the vehicle-treated control.

Mouse Xenograft Model

This protocol assesses in vivo anti-tumor efficacy.

  • Cell Implantation: BALB/c nude mice are subcutaneously inoculated with HCT116 cells.

  • Tumor Growth: Tumors are allowed to form and reach a palpable size.

  • Treatment: Mice are randomized into groups and treated intraperitoneally with vehicle control or this compound at specified doses (e.g., 50 or 100 mg/kg).

  • Monitoring: Tumor volume and body weight are measured regularly over the study period (e.g., 22 days).

  • Endpoint Analysis: At the end of the study, tumors may be resected for analysis of target gene expression (e.g., via RT-PCR).

General Experimental Workflow

The logical flow from initial screening to in vivo validation is critical for the systematic evaluation of a novel compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screen Compound Screening (Luciferase Assay) Viability Cell Viability Assay (e.g., HCT116, PC-3) Screen->Viability Mechanism Mechanism of Action (DNA Binding Assay) Viability->Mechanism PK Pharmacokinetics (Metabolic Stability) Mechanism->PK Lead Optimization (e.g., this compound design) Xenograft Xenograft Model (Tumor Growth Inhibition) PK->Xenograft PD Pharmacodynamics (Target Gene Analysis) Xenograft->PD

Figure 3. A general workflow for the evaluation of a novel therapeutic compound.

Conclusion

This compound presents a promising first-in-class inhibitor of the transcription factor ZNF143, with demonstrated anti-cancer activities in vitro and in vivo.[1] This guide provides the foundational data and methodologies from the initial research. For the scientific community to fully assess the potential of this compound, independent replication of these key experiments—luciferase assays, cell viability studies, and xenograft models—is an essential next step. Future studies should aim to reproduce these results and explore the compound's efficacy and mechanism in a broader range of cancer models to confirm its therapeutic promise.

References

YPC-22026: A Comparative Analysis of its Performance in Colon and Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel anti-cancer therapeutics, the small molecule YPC-22026 has emerged as a promising inhibitor of Zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and drug resistance.[1][2] This guide provides a comparative overview of this compound's performance against the human colon cancer cell line HCT116 and the human prostate cancer cell line PC-3, benchmarked against standard-of-care chemotherapeutic agents.

Performance Against Cancer Cell Lines

This compound demonstrates potent cytotoxic effects in both HCT116 and PC-3 cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with its less metabolically stable precursor, YPC-21661, and established chemotherapeutic drugs, 5-fluorouracil (for colon cancer) and docetaxel (for prostate cancer).

Cell LineCompoundIC50 ValueReference
HCT116 (Colon Cancer) This compound0.33 µM[3]
YPC-216616.0 nM[3]
5-Fluorouracil23.41 µM - 57.83 µM
PC-3 (Prostate Cancer) This compound0.66 µM[3]
YPC-216616.8 nM[3]
Docetaxel3.72 nM - 10 nM

Note: The IC50 values for 5-Fluorouracil and Docetaxel can vary significantly between studies due to different experimental conditions such as incubation time and assay method. The provided ranges reflect this variability.

Mechanism of Action: ZNF143 Inhibition

This compound functions by inhibiting the transcriptional activity of ZNF143.[1][2] This inhibition leads to the downregulation of key genes involved in cell cycle progression and survival, including RAD51, PLK1, and Survivin.[1][2] The suppression of these ZNF143-regulated genes ultimately induces G2/M cell cycle arrest and apoptosis in cancer cells.[3]

G cluster_0 This compound Action cluster_1 Cellular Processes YPC22026 This compound ZNF143 ZNF143 YPC22026->ZNF143 Inhibits Apoptosis Apoptosis YPC22026->Apoptosis Induces TargetGenes RAD51, PLK1, Survivin ZNF143->TargetGenes Activates Transcription CellCycle Cell Cycle Progression & Survival TargetGenes->CellCycle Promotes CellCycle->Apoptosis Inhibits

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (WST-8 Assay)

This assay is performed to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: HCT116 and PC-3 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, YPC-21661, 5-fluorouracil, or docetaxel for a specified period (e.g., 48 or 72 hours).

  • WST-8 Reagent Addition: After the incubation period, 10 µL of WST-8 reagent is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Luciferase Reporter Gene Assay

This assay is used to measure the effect of this compound on the transcriptional activity of ZNF143.

  • Cell Transfection: PC-3 cells are stably transfected with a luciferase reporter vector containing ZNF143 binding sites.

  • Compound Treatment: The transfected cells are treated with different concentrations of this compound.

  • Cell Lysis: After a 16-hour incubation, the cells are washed with PBS and lysed to release the cellular components, including the luciferase enzyme.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. A decrease in luciferase activity indicates inhibition of ZNF143 transcriptional activity.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation: HCT116 or PC-3 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with this compound (e.g., intraperitoneal injections) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

G cluster_0 In Vitro Assays cluster_1 In Vivo Model A Cancer Cell Lines (HCT116, PC-3) B Compound Treatment (this compound & Alternatives) A->B C Cell Viability Assay (WST-8) B->C D Luciferase Reporter Assay B->D E IC50 Determination & Mechanism of Action C->E D->E F Immunodeficient Mice G Tumor Cell Implantation (Xenograft) F->G H This compound Treatment G->H I Tumor Growth Monitoring H->I J Efficacy Assessment I->J

Caption: General experimental workflow for evaluating this compound.

References

Safety Operating Guide

Essential Safety & Disposal Protocols for YPC-22026

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and preventing environmental contamination. This document provides detailed procedural guidance for the safe disposal of YPC-22026, a compound recognized for its potential anticancer activity. Adherence to these protocols is critical due to the compound's hazardous properties.

Quantitative Safety Data

The following table summarizes the key hazard information for this compound, enabling a quick assessment of the risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols: Disposal of this compound

The following step-by-step procedure outlines the mandatory process for the disposal of this compound. This protocol is designed to mitigate risks of exposure and environmental release.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An accessible safety shower and eyewash station are mandatory.[1]

  • Personal Protective Equipment: The following PPE must be worn at all times:

    • Eye Protection: Safety goggles with side-shields.[1]

    • Hand Protection: Chemical-resistant protective gloves.[1]

    • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

    • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

2. Waste Segregation and Collection:

  • Do not mix: this compound waste should not be mixed with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Spillage: In the event of a spill, it should be carefully collected and placed into the designated hazardous waste container.[1] Avoid any release to the environment.[1]

3. Final Disposal:

  • Approved Waste Disposal: The sealed container of this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain, due to its high toxicity to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Wear Full PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Seal Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Approved Waste Disposal Vendor G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling YPC-22026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of YPC-22026, a small molecule inhibitor of Zinc-finger protein 143 (ZNF143) with potential as an anti-cancer therapeutic. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to mitigate potential health risks. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

Summary of Hazards:

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Acute Aquatic ToxicityCategory 1H400
Chronic Aquatic ToxicityCategory 1H410

Recommended Personal Protective Equipment (PPE):

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a certified respirator if aerosols may be generated or if working outside of a fume hood.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling Procedures:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage Conditions:

FormStorage TemperatureContainerAdditional Notes
Powder -20°CTightly sealed containerKeep away from direct sunlight and sources of ignition.
In Solvent -80°CTightly sealed containerEnsure the chosen solvent is compatible and stored appropriately.

Experimental Protocols

The following are generalized methodologies for common experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific cell lines and experimental conditions.

In Vitro Cell-Based Assay Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis dissolve Dissolve this compound in DMSO treat Treat Cells with This compound dissolve->treat culture Culture Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability gene Gene Expression Analysis (qRT-PCR, Western Blot) treat->gene binding DNA Binding Assay (ChIP) treat->binding G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis implant Implant Tumor Cells into Immunocompromised Mice growth Allow Tumors to Establish and Grow implant->growth randomize Randomize Mice into Treatment and Control Groups growth->randomize administer Administer this compound (e.g., continuous infusion) randomize->administer measure Monitor Tumor Volume administer->measure harvest Harvest Tumors for Further Analysis measure->harvest gene Analyze Intratumoral Gene Expression harvest->gene G YPC22026 This compound ZNF143 ZNF143 (Transcription Factor) YPC22026->ZNF143 Inhibition TargetGenes Target Genes (e.g., RAD51, PLK1, Survivin) ZNF143->TargetGenes Activation CellCycle Cell Cycle Progression (G2/M Phase) TargetGenes->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.